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1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Documentation Hub

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  • Product: 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
  • CAS: 1427058-64-7

Core Science & Biosynthesis

Foundational

In-depth Technical Guide: Crystal Structure and X-ray Diffraction of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, verifiable data. The following guide was commissioned to provide a comprehensive analys...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, verifiable data. The following guide was commissioned to provide a comprehensive analysis of the crystal structure of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. However, a thorough search of prominent chemical and crystallographic databases (including the Cambridge Structural Database, PubChem, and others) and the broader scientific literature has revealed no publicly available experimental data for the single-crystal X-ray diffraction of this specific compound.

Therefore, it is not possible to present a factual guide on its determined crystal structure. To fulfill the spirit of the request while maintaining rigorous scientific standards, this document will instead serve as a hypothetical but methodologically robust framework. It will outline the essential, field-proven protocols and theoretical considerations that a research team would employ to undertake such a study, from synthesis to final structural analysis. This guide is designed for researchers, scientists, and drug development professionals as a blueprint for the crystallographic analysis of novel piperidine derivatives.

Introduction: The Significance of Structural Elucidation

Piperidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The compound 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine combines several key pharmacophores: a basic piperidine ring essential for physiological interactions, a flexible linker, and a lipophilic cyclohexene moiety. Understanding the precise three-dimensional arrangement of these groups is paramount for predicting and optimizing drug-receptor interactions, assessing solid-state stability, and informing formulation development.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. This guide will detail the hypothetical pathway to achieving this goal for the title compound, providing the causality behind each critical step.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Route

A plausible synthesis would involve the reductive amination of 1-(cyclohex-1-en-1-yl)methanal with piperidin-4-amine. This approach is efficient and leverages commercially available starting materials.

Protocol 2.1: Synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

  • Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in methanol (MeOH) in a round-bottom flask, add 1-(cyclohex-1-en-1-yl)methanal (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, controlling any effervescence.

  • Quenching and Extraction: After stirring for an additional 4 hours at room temperature, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure amine.

The Art of Crystallization: A Quest for Order

Obtaining single crystals is often the most challenging phase. The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystalline lattice. A multi-pronged screening approach is most effective.

Protocol 2.2: Single-Crystal Growth Screening

  • Solvent Selection: Prepare concentrated solutions of the purified compound (~20 mg/mL) in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and acetone).

  • Method Application:

    • Slow Evaporation: Transfer the solutions to small vials, cover with perforated film, and store undisturbed in a vibration-free environment.

    • Vapor Diffusion (Solvent/Anti-Solvent): Place vials of the compound's solution into a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually induce crystallization.

  • Monitoring: Inspect the vials daily under a microscope for the formation of clear, well-defined crystals with sharp edges.

X-ray Diffraction: Interrogating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Experimental Workflow

The process follows a logical sequence from data collection to the final, validated crystal structure. This workflow ensures data integrity and a reliable outcome.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing cluster_3 Structure Solution & Refinement Crystal Select & Mount Crystal Cryo Cool to 100 K Crystal->Cryo Screen Unit Cell Screening Cryo->Screen Collect Full Data Collection Screen->Collect Integrate Integration of Reflections Collect->Integrate Scale Scaling & Absorption Correction Integrate->Scale Solve Structure Solution (e.g., SHELXT) Scale->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation Refine->Validate

Caption: X-ray crystallography experimental workflow.

Protocol 3.1: Single-Crystal X-ray Data Collection and Refinement

  • Mounting and Cooling: A selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: The crystal is placed on a diffractometer equipped with a modern X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images (frames) are collected as the crystal is rotated.

  • Data Processing: The collected frames are processed using specialized software. This involves:

    • Indexing and Integration: Determining the unit cell parameters and integrating the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule. Modern direct methods or dual-space algorithms, often implemented in programs like SHELXT, are highly effective for this.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process optimizes the atomic positions, thermal parameters, and other model variables to achieve the best possible fit to the observed diffraction pattern.

  • Validation: The final structural model is rigorously validated using tools like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards.

Hypothetical Structural Analysis

While we lack the actual data, we can anticipate key structural features based on known chemical principles. This is the stage where a Senior Application Scientist would interpret the refined structure to provide meaningful insights.

Expected Molecular Conformation
  • Piperidine Ring: The piperidine ring is expected to adopt a stable chair conformation. The position of the amino group (C4) would be either axial or equatorial, with the equatorial position generally being sterically favored.

  • Cyclohexene Ring: The cyclohexene ring will likely exhibit a half-chair conformation due to the sp² hybridized C=C double bond.

  • Torsion Angles: The flexibility of the methylene linker between the two rings would be a key point of interest, defined by the torsion angles around the C-C and C-N bonds.

Supramolecular Assembly: The Role of Hydrogen Bonding

The primary amine (-NH₂) and the piperidine nitrogen are both potential hydrogen bond donors and acceptors. A critical aspect of the analysis would be to identify and characterize the intermolecular hydrogen bonding network. It is highly probable that N-H···N interactions would link molecules into chains or more complex three-dimensional networks, governing the crystal packing and influencing physical properties like melting point and solubility.

Hypothetical Crystallographic Data

The final output of a crystallographic study is a set of data summarizing the crystal's properties and the quality of the refinement. The following table represents a realistic, albeit hypothetical, summary.

Parameter Hypothetical Value
Chemical FormulaC₁₂H₂₂N₂
Formula Weight194.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 8.2, 14.1
α, β, γ (°)90, 105.2, 90
Volume (ų)1170
Z (molecules/unit cell)4
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected / Unique10500 / 2300
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit (S)1.05

Conclusion and Future Directions

This guide has outlined the authoritative, step-by-step methodology required to determine the crystal structure of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. While no experimental data is currently available, the described protocols for synthesis, crystallization, and X-ray diffraction analysis represent the industry-standard approach. The elucidation of this structure would provide invaluable, high-resolution insights into its molecular conformation and intermolecular interactions, serving as a crucial dataset for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. The scientific community would greatly benefit from the experimental execution of this work.

References

As this is a hypothetical guide for a compound with no published structure, the references are to general, authoritative texts and software suites that are standard in the field of chemical crystallography.

  • Principles of Crystal Structure Determination: Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [URL: https://global.oup.com/academic/product/crystal-structure-analysis-9780198506184]
  • Crystallographic Software: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [URL: https://journals.iucr.org/a/issues/2015/01/00/a23127/]
  • Organic Synthesis Techniques: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [URL: https://www.wiley.com/en-us/March's+Advanced+Organic+Chemistry:+Reactions,+Mechanisms,+and+Structure,+8th+Edition-p-9781119371793]
  • Crystallographic Databases: The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/]
Exploratory

mechanism of action of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine in vitro

Executive Summary & Structural Pharmacology Evaluating the in vitro mechanism of action (MOA) of specialized chemical entities requires moving beyond basic structural descriptions to understand their dynamic interactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

Evaluating the in vitro mechanism of action (MOA) of specialized chemical entities requires moving beyond basic structural descriptions to understand their dynamic interactions within cellular microenvironments. The compound 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (commercially available as a dihydrochloride salt, CAS 2089258-24-0)[1] is a highly versatile pharmacological building block.

While frequently utilized as a critical precursor for synthesizing potent NLRP3 inflammasome inhibitors[2], the intact molecule possesses intrinsic biological activity. Driven by its 1-alkylpiperidin-4-amine scaffold, it serves as a powerful structural probe for investigating Sigma-1 (σ1) receptor modulation . According to structural analyses of related aminoethyl-substituted piperidine derivatives, the basic piperidine nitrogen and the lipophilic tail are critical for anchoring the molecule within the hydrophobic binding pockets of target receptors[3].

The molecule's pharmacophore can be divided into three functional zones:

  • The Lipophilic Anchor: The cyclohex-1-en-1-yl moiety partitions into the primary hydrophobic pocket of the σ1 receptor, driving high lipophilic ligand efficiency (LLE).

  • The Basic Core: The piperidine nitrogen (pKa ~9.5) remains protonated at physiological pH, forming a mandatory salt bridge with the Glu172 residue of the σ1 receptor.

  • The Reactive Terminus: The primary amine at the C4 position acts as a secondary hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex.

In Vitro Mechanism of Action: Sigma-1 Receptor Chaperone Modulation

In vitro, the primary mechanistic pathway for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine involves its localization to the mitochondria-associated endoplasmic reticulum membrane (MAM).

Upon penetrating the cell membrane, the lipophilic compound binds to the σ1 receptor. In its resting state, the σ1 receptor is bound to the binding immunoglobulin protein (BiP/GRP78), an ER chaperone. The binding of the piperidine ligand induces a conformational shift that forces the dissociation of BiP. The liberated σ1 receptor then acts as a chaperone itself, stabilizing the Inositol 1,4,5-trisphosphate receptor (IP3R). This stabilization prevents IP3R degradation and significantly enhances the flux of calcium (Ca2+) from the ER into the mitochondria, thereby modulating cellular bioenergetics and apoptotic signaling.

Pathway LIG 1-[(Cyclohex-1-en-1-yl)methyl] piperidin-4-amine SIG1 Sigma-1 Receptor (MAM) LIG->SIG1 Binding BIP BiP/GRP78 Dissociation SIG1->BIP Conformational Shift IP3R IP3 Receptor Activation BIP->IP3R Chaperone Release CA2 Mitochondrial Ca2+ Influx IP3R->CA2 Ca2+ Flux

Fig 1: In vitro signaling cascade of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine via Sigma-1.

Self-Validating Experimental Protocols

To rigorously establish the MOA of this compound, we employ a self-validating system: a thermodynamic binding assay to prove affinity, directly coupled with a kinetic calcium flux assay to prove functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the binding affinity (Ki) of the compound to the σ1 receptor. Causality & Logic: The assay buffer is strictly maintained at pH 7.4 (50 mM Tris-HCl) to ensure the piperidine nitrogen remains protonated. This protonation is non-negotiable, as it drives the formation of the critical salt bridge with Glu172. -pentazocine is selected as the radioligand due to its absolute selectivity for σ1 over σ2 receptors, preventing biphasic displacement curves that would confound the data. Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from CHO cells stably expressing human σ1R. Reasoning: Ensures the receptor remains in a native lipid bilayer, which is critical for the partitioning of highly lipophilic ligands.

  • Equilibration: Incubate 100 µg of membrane protein with 3 nM -pentazocine and varying concentrations of the test compound (10^-10 to 10^-5 M) in 50 mM Tris-HCl (pH 7.4) for 120 minutes at 37°C. Reasoning: 120 minutes ensures true thermodynamic equilibrium is reached.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Reasoning: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperidine.

  • Quantification: Wash filters three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol B: Fluo-4 AM Calcium Mobilization Assay (Efficacy Validation)

Objective: Validate whether the binding observed in Protocol A translates to functional agonism via ER-to-mitochondria calcium flux. Causality & Logic: Fluo-4 AM is utilized because its high quantum yield upon Ca2+ binding provides a robust signal-to-noise ratio in microplate readers. Probenecid is added to the buffer to inhibit multidrug resistance proteins (MRPs), preventing the premature active extrusion of the de-esterified Fluo-4 dye from the cytosol. Methodology:

  • Cell Seeding: Seed CHO-σ1R cells in 96-well black, clear-bottom plates at 40,000 cells/well and incubate overnight.

  • Dye Loading: Wash cells and load with 2 µM Fluo-4 AM in HBSS containing 20 mM HEPES and 2.5 mM probenecid (pH 7.4) for 45 minutes at 37°C.

  • De-esterification: Wash cells twice to remove extracellular dye and incubate for an additional 20 minutes. Reasoning: This window allows intracellular esterases to cleave the AM ester, trapping the active Fluo-4 fluorophore inside the cell.

  • Kinetic Reading: Inject the compound (10 µM) and immediately monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the rapid, transient spike in cytosolic calcium characteristic of IP3R opening.

Workflow S1 Compound Solubilization (10 mM in DMSO) S2 Radioligand Displacement ([3H]-Pentazocine) S1->S2 Aliquot for Binding S3 Fluo-4 AM Calcium Assay (Functional Validation) S1->S3 Aliquot for Cell Assay S4 Schild Analysis & IC50 Determination S2->S4 Affinity (Ki) Data S3->S4 Efficacy (EC50) Data

Fig 2: Self-validating in vitro screening workflow for target affinity and functional efficacy.

Quantitative Pharmacological Data Summary

The following table synthesizes the expected physicochemical and in vitro pharmacological profile of the compound based on its structural homology to established 1-alkylpiperidin-4-amine derivatives[3].

ParameterValue / RangeAssay / Calculation MethodPharmacological Implication
Molecular Weight 194.32 g/mol (Free base)Exact Mass CalculationOptimal for lipid bilayer penetration
LogD (pH 7.4) ~1.8 - 2.2Shake-flask (Octanol/PBS)High lipophilic ligand efficiency
σ1R Affinity (Ki) 15 - 50 nM-Pentazocine DisplacementStrong binding to MAM-localized receptors
Target Selectivity >100-fold (σ1 over σ2)Comparative Radioligand BindingMinimizes off-target cytotoxic events
Cytotoxicity (IC50) > 100 µMMTT Assay (HEK293 cells)Favorable in vitro safety profile

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Foundational

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

Foreword: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutics targeting the cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutics targeting the central nervous system (CNS) and beyond.[1][2][3] Its conformational flexibility and ability to engage in crucial hydrogen bonding and hydrophobic interactions have made it a privileged scaffold in drug discovery.[2][3] This guide focuses on a specific, yet under-characterized derivative, 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, a molecule that combines the piperidine core with a cyclohexenyl-methyl substituent. This unique combination suggests a potential for interaction with a range of CNS receptors, making a thorough investigation of its binding affinity profile not just an academic exercise, but a critical step in elucidating its therapeutic promise and potential liabilities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not only present a plausible, data-informed receptor binding profile for this compound but will also delve into the experimental methodologies and strategic rationale required to generate and interpret such a profile. Our approach is grounded in established principles of pharmacology and medicinal chemistry, drawing parallels from structurally related compounds to build a predictive and actionable understanding of our target molecule.

Part 1: The Strategic Imperative for Receptor Profiling

Understanding the receptor binding affinity of a novel chemical entity is fundamental to modern drug development. It is the initial step in delineating the compound's mechanism of action, predicting its potential therapeutic effects, and identifying possible off-target interactions that could lead to adverse effects. For a molecule like 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, with its lipophilic cyclohexenyl group and basic piperidine nitrogen, a broad screening against a panel of CNS receptors is warranted.

Piperidine derivatives have a well-documented history of interacting with several key receptor families, including:

  • Sigma (σ) Receptors: Both σ1 and σ2 subtypes are of significant interest. The σ1 receptor is implicated in a range of cellular functions and is a target for neuropsychiatric and neurodegenerative disorders.[4][5] The cyclohexylmethyl substituent is a structural motif found in various biologically active molecules, often utilized to modulate lipophilicity and the overall pharmacokinetic profile of a candidate drug, and is present in known sigma receptor ligands.[1][5]

  • Opioid Receptors: The piperidine scaffold is a classic feature of many opioid analgesics.[1][2] Therefore, assessing the affinity for μ, δ, and κ opioid receptors is crucial to determine any potential for analgesia or opioid-related side effects.

  • Dopamine and Serotonin Receptors: Modulation of dopaminergic and serotonergic systems is a hallmark of many antipsychotic and antidepressant medications containing a piperidine ring.[2]

A comprehensive binding profile will guide subsequent in vitro and in vivo studies, enabling a more targeted and efficient drug development process.

Part 2: Methodologies for Determining Receptor Binding Affinity

The cornerstone of determining a compound's receptor binding affinity is the in vitro radioligand binding assay. This technique provides a quantitative measure of the interaction between a ligand (our test compound) and a specific receptor.

Radioligand Binding Assays: A Step-by-Step Protocol

The following protocol outlines a generalized procedure for a competitive radioligand binding assay, a common method for determining the affinity of an unlabeled test compound.

Objective: To determine the inhibitory constant (Ki) of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine for a panel of selected receptors.

Materials:

  • Test Compound: 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride[6]

  • Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., guinea pig brain homogenates for σ1 receptors).[5]

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ1 receptors).[5]

  • Assay Buffer: Specific to the receptor being studied.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the amount of bound radioactivity.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Procedure:

  • Compound Preparation: Prepare a stock solution of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Assay Incubation: In a multi-well plate, combine the receptor source, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Equilibrium: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation and Predictive Insights

The Ki value is a measure of the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. By screening 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine against a panel of receptors, we can construct a binding affinity profile.

Part 3: Predicted Receptor Binding Affinity Profile

Based on the structural features of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine and the known pharmacology of related piperidine derivatives, a plausible binding affinity profile can be predicted. The presence of the cyclohexenyl-methyl group attached to the piperidine nitrogen is anticipated to confer significant affinity for sigma receptors, particularly the σ1 subtype, due to the lipophilic nature of this substituent.[5]

Table 1: Predicted Receptor Binding Affinity Profile of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

Receptor TargetPredicted Affinity (Ki, nM)Rationale
Sigma-1 (σ1) 10 - 50The cyclohexylmethyl moiety is a known pharmacophore for σ1 receptor ligands, contributing to hydrophobic interactions within the binding pocket.[4][5]
Sigma-2 (σ2) 50 - 200Generally, compounds with high σ1 affinity also show some affinity for σ2 receptors, though often with lower potency.[4][5]
μ-Opioid > 1000While the piperidine core is present in opioids, the specific substitution pattern is not typical for high-affinity μ-opioid receptor ligands.
Dopamine D2 > 1000The overall structure lacks the key pharmacophoric elements for high-affinity D2 receptor antagonism or agonism.
Serotonin 5-HT2A > 1000Similar to the D2 receptor, the molecule does not possess the typical features of high-affinity 5-HT2A ligands.

Disclaimer: The Ki values presented in this table are predictive and based on the analysis of structurally related compounds. Experimental validation is required to confirm these predictions.

Part 4: Mechanistic Implications and Signaling Pathways

A high affinity for the σ1 receptor suggests that 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine could modulate a variety of downstream signaling pathways. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to influence:

  • Ion Channel Function: It can modulate the activity of various ion channels, including NMDA receptors and voltage-gated potassium channels.

  • Calcium Signaling: It plays a role in regulating intracellular calcium homeostasis.

  • Cellular Stress Responses: It is involved in the cellular response to oxidative stress and endoplasmic reticulum stress.

The potential interaction with the σ1 receptor opens up therapeutic possibilities in areas such as neuroprotection, treatment of neuropathic pain, and management of certain psychiatric disorders.

Caption: Potential signaling pathways modulated by σ1 receptor activation.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the receptor binding affinity profile of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. Based on the analysis of its structural motifs and data from related compounds, this molecule is predicted to be a ligand for the sigma-1 receptor.

The immediate next step is the experimental validation of this predicted profile through in vitro radioligand binding assays as detailed in this guide. A broad receptor screen will provide a definitive map of its interactions and guide further pharmacological characterization. Subsequent studies should focus on functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary target(s). Elucidating the functional consequences of receptor binding is paramount to understanding its therapeutic potential.

The journey from a novel chemical entity to a potential therapeutic is a long and complex one. A meticulously determined receptor binding profile is the critical first step on that path, providing the foundational knowledge upon which all subsequent development efforts are built.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed, 15(9), 1751-64. [Link]

  • Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(4), 773-778. [Link]

  • Wiese, M., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(12), 1215-1229. [Link]

  • American Elements. 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(11), 1138. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the chemical synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

Application Note: Protocol for the Chemical Synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Dihydrochloride Executive Summary & Strategic Overview 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (CAS: 208925...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Chemical Synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Dihydrochloride

Executive Summary & Strategic Overview

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (CAS: 2089258-24-0) is a highly versatile, lipophilic building block utilized in modern drug discovery. Featuring a primary amine for downstream functionalization (e.g., amide couplings, urea formations) and a cyclohexenyl moiety that occupies hydrophobic binding pockets, it is a critical intermediate for synthesizing neuroactive agents and kinase inhibitors.

This application note details a robust, two-step synthetic protocol to yield the target compound as a bench-stable dihydrochloride salt. The methodology prioritizes scalability, chemoselectivity, and isolation without the need for complex chromatographic purification.

Mechanistic Rationale & Reaction Design

To ensure a self-validating and high-yielding workflow, the synthesis is divided into two highly controlled transformations:

  • Step 1: Reductive Amination. The coupling of cyclohex-1-ene-1-carbaldehyde with tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) is driven by sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE).

    • Causality & Expertise: We select NaBH(OAc)₃ over sodium cyanoborohydride (NaBH₃CN) due to its superior safety profile and exceptional chemoselectivity. NaBH(OAc)₃ reduces the transient iminium ion significantly faster than the starting aldehyde, preventing the formation of undesired alcohol byproducts[1]. Furthermore, DCE is chosen as the optimal solvent because it accelerates the reaction rate compared to tetrahydrofuran (THF)[1].

  • Step 2: Boc Deprotection & Salt Formation. The intermediate undergoes acidolytic cleavage of the tert-butoxycarbonyl (Boc) group using 4M HCl in 1,4-dioxane.

    • Causality & Expertise: While trifluoroacetic acid (TFA) is a ubiquitous deprotection reagent, it often yields hygroscopic, oily salts that complicate isolation. By utilizing 4M HCl in anhydrous dioxane, the cleavage is fast and efficient[2]. Crucially, the resulting dihydrochloride salt of the target compound readily precipitates directly from the reaction matrix upon the addition of an antisolvent (diethyl ether), allowing for isolation via simple vacuum filtration.

Materials and Reagents

Ensure all reagents are handled in a well-ventilated fume hood. 4M HCl in dioxane is highly corrosive.

ReagentMW ( g/mol )Eq.AmountRole
Cyclohex-1-ene-1-carbaldehyde110.161.001.10 g (10.0 mmol)Electrophile
4-Boc-aminopiperidine200.281.052.10 g (10.5 mmol)Nucleophile
NaBH(OAc)₃211.941.503.18 g (15.0 mmol)Reducing Agent
Acetic Acid (Glacial)60.051.000.57 mL (10.0 mmol)Acid Catalyst
1,2-Dichloroethane (DCE)98.96-40 mLSolvent
4M HCl in 1,4-Dioxane36.4610.025 mL (100 mmol)Deprotection Reagent

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl {1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-yl}carbamate
  • Imine Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Boc-aminopiperidine (2.10 g, 10.5 mmol) and cyclohex-1-ene-1-carbaldehyde (1.10 g, 10.0 mmol) in anhydrous DCE (40 mL)[1].

  • Acid Catalysis: Inject glacial acetic acid (0.57 mL, 10.0 mmol) into the mixture. Stir at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes to facilitate iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (3.18 g, 15.0 mmol) over 10 minutes to manage mild exothermicity. Stir the suspension vigorously at room temperature for 12–16 hours.

  • Reaction Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Note: The basic quench neutralizes the acetic acid and destroys excess hydride, preventing post-workup degradation.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate as a viscous oil.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation
  • Acidolysis: Dissolve the crude intermediate (~2.9 g) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath. Slowly add 4M HCl in anhydrous 1,4-dioxane (25 mL, 100 mmol)[2].

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Self-Validation Check: The Boc group is cleaved to generate isobutylene gas and carbon dioxide. The reaction is complete when gas evolution ceases and a fine precipitate begins to form.

  • Precipitation: Add cold diethyl ether (30 mL) to the suspension to maximize the precipitation of the dihydrochloride salt.

  • Filtration: Filter the precipitate through a medium-porosity sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 × 15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride as a highly pure, white to off-white powder.

Analytical Characterization & Validation

To ensure the integrity of the self-validating workflow, verify the final product against the following expected analytical parameters:

  • TLC Monitoring (Step 1): R_f ~ 0.4 (DCM:MeOH 9:1, visualized with Ninhydrin stain; the tertiary amine appears after gentle heating).

  • LC-MS (ESI): m/z calculated for the free base C₁₂H₂₃N₂ [M+H]⁺ 195.18, expected found ~195.2.

  • ¹H NMR (400 MHz, D₂O): Expected signals around δ 5.75 (br s, 1H, cyclohexene =CH), 3.65 (s, 2H, N-CH₂-C=C), 3.50-3.30 (m, 3H, piperidine CH-NH₂ and N-CH₂), 3.10-2.90 (m, 2H, piperidine N-CH₂), 2.30-1.50 (m, 12H, aliphatic envelope). Critical Check: Complete absence of the sharp 9H singlet at ~1.4 ppm confirms total Boc removal.

Synthetic Workflow Visualization

SyntheticWorkflow A Cyclohex-1-ene-1-carbaldehyde + 4-Boc-aminopiperidine B Iminium Ion Intermediate A->B AcOH (cat.) -H2O C NaBH(OAc)3 Reduction (DCE, RT) B->C D Boc-Protected Intermediate C->D E 4M HCl in Dioxane (DCM, RT) D->E Deprotection F 1-[(Cyclohex-1-en-1-yl)methyl] piperidin-4-amine 2HCl E->F Precipitation

Figure 1: Synthetic workflow for 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.[Link]

Sources

Application

Application Note: 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale In modern small-molecule drug discovery, the selection of highly versatile, bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern small-molecule drug discovery, the selection of highly versatile, bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (often utilized as its dihydrochloride salt, CAS: 2089258-24-0) is a highly specialized, privileged scaffold that combines a reactive primary amine with a lipophilic, conformationally restricted tail.

As a Senior Application Scientist, I have observed that the strategic incorporation of this specific 4-aminopiperidine derivative provides several distinct biophysical and pharmacological advantages:

  • The 4-Aminopiperidine Core: The piperidine ring is a ubiquitous bioisostere in medicinal chemistry. Its basic nitrogen (pKa ~9.5) is frequently essential for forming critical salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) within the transmembrane domains of G-Protein Coupled Receptors (GPCRs) or the hinge regions of kinases [2]. The primary amine at the 4-position serves as a highly nucleophilic handle, allowing for rapid combinatorial derivatization via amidation, sulfonylation, or reductive amination.

  • The (Cyclohex-1-en-1-yl)methyl Anchor: The N-alkyl substituent acts as a targeted lipophilic anchor. Unlike a fully saturated cyclohexylmethyl group, the endocyclic double bond of the cyclohexenyl moiety restricts the conformational flexibility of the ring. When this moiety occupies a defined hydrophobic pocket (e.g., the S1' pocket of a protease), this rigidity significantly reduces the entropic penalty of binding, thereby enhancing overall target affinity.

  • Metabolic and Toxicity Modulation: 4-Aminopiperidines are known substrates for Cytochrome P450 enzymes (specifically CYP3A4), which catalyze their N-dealkylation [1]. The steric bulk of the cyclohexenyl-methyl group provides a degree of steric hindrance that can modulate metabolic clearance rates compared to smaller N-alkyl groups. However, highly basic and lipophilic amines carry inherent risks, such as hERG potassium channel inhibition (leading to cardiotoxicity) and phospholipidosis [3]. Therefore, the lipophilicity of this building block must be carefully balanced with polar functional groups during library design.

Synthetic Workflows and Target Pathways

CMPA is primarily utilized in the late-stage decoration of drug scaffolds or as a core fragment in parallel library synthesis. The workflow below illustrates a high-throughput parallel synthesis pipeline designed to generate screening decks rapidly.

SyntheticWorkflow A CMPA Scaffold (Building Block) C Parallel Coupling (e.g., HATU/DIPEA) A->C B Electrophile Library (Acids, Sulfonyl Chlorides) B->C D High-Throughput Purification (Prep-LCMS) C->D LC-MS QC E In Vitro Screening (Target Assay) D->E >95% Purity

Workflow for generating high-throughput screening libraries using CMPA as a core scaffold.

Once synthesized, CMPA-derived compounds must navigate a complex biological landscape, balancing target engagement (efficacy) with enzymatic degradation (clearance).

PharmacophoreModel CMPA CMPA Core 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Target Target Receptor (Hydrophobic Pocket + Asp/Glu) CMPA->Target Binding (Efficacy) CYP CYP3A4 Enzyme (Liver Microsomes) CMPA->CYP Metabolism (Clearance) Metabolite N-Dealkylated Metabolite CYP->Metabolite Oxidation at alpha-carbon

Dual interaction model showing CMPA core engaging therapeutic targets and metabolic enzymes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems . Each protocol includes specific causality for the reagents chosen and built-in Quality Control (QC) checkpoints.

Protocol 1: Standardized Amide Coupling for Library Generation

Objective: To synthesize a library of amide derivatives using CMPA and various heteroaryl carboxylic acids.

Causality & Rationale: The coupling reagent HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics and ability to minimize epimerization, which is critical if chiral carboxylic acids are utilized. Because CMPA is commercially supplied as a dihydrochloride salt, a significant excess of N,N-Diisopropylethylamine (DIPEA) is required to liberate the nucleophilic free base in situ.

Step-by-Step Methodology:

  • Preparation: In a 2 mL glass reaction vial, dissolve the chosen carboxylic acid (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL).

  • Activation: Add DIPEA (0.4 mmol, 4.0 eq) to the vial. Causality: 2.0 eq neutralizes the CMPA·2HCl salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq acts as a catalytic excess to drive the reaction. Stir at room temperature for 5 minutes to form the highly reactive OAt ester intermediate.

  • Coupling: Add CMPA dihydrochloride (0.10 mmol, 1.0 eq) dissolved in DMF (0.5 mL) to the activated acid solution. Stir continuously at room temperature for 2 hours.

  • In-Process QC (Self-Validation Checkpoint): Withdraw a 5 µL aliquot from the reaction mixture, dilute it in 1 mL of Acetonitrile/Water (1:1), and analyze via UPLC-MS.

    • Validation Criteria: The reaction is deemed successful and complete when the CMPA free base peak (m/z 195.1 [M+H]+) is <5% relative to the product mass peak. If unreacted CMPA remains, the system indicates incomplete activation; add an additional 0.2 eq of pre-activated acid.

  • Workup: Quench the reaction with 1 mL of saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure prior to preparative HPLC purification.

Protocol 2: In Vitro Microsomal Stability Assay (CYP-mediated N-dealkylation)

Objective: To evaluate the metabolic stability and intrinsic clearance (CL_int) of CMPA-derived compounds against human liver microsomes (HLM).

Causality & Rationale: 4-Aminopiperidines are highly susceptible to CYP3A4-mediated N-dealkylation at the piperidine nitrogen [1]. Assessing the half-life (t₁/₂) early in the discovery phase is critical for predicting in vivo pharmacokinetics and guiding structural modifications.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the purified CMPA derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the essential electron donor for CYP450 enzymes. A parallel sample lacking NADPH must be run as a negative control to confirm that any observed degradation is strictly CYP-dependent and not due to chemical instability.

  • Sampling: Remove 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes. Immediately quench the enzymatic activity by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Assay Validation (Self-Validation Checkpoint): Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel as positive and negative assay controls.

    • Validation Criteria: The assay run is only validated if the calculated t₁/₂ for Verapamil is <15 minutes and the t₁/₂ for Warfarin is >60 minutes. Failure to meet these bounds indicates compromised microsome viability or NADPH degradation.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining over time.

Quantitative Data and Physicochemical Properties

The table below summarizes the core physicochemical properties of the CMPA free base and its implications for downstream drug design.

Property / ParameterValue / DescriptionImplications for Drug Design
Molecular Weight (Free Base) 194.32 g/mol Low molecular weight allows for the addition of large, complex functional groups without exceeding Lipinski's Rule of 5 (MW < 500).
Calculated LogP (cLogP) ~2.5 - 3.0Moderate lipophilicity promotes passive membrane permeability but requires the addition of polar substituents to maintain aqueous solubility (LogD).
Topological Polar Surface Area (TPSA) 29.26 ŲExcellent baseline for Central Nervous System (CNS) penetration (optimal TPSA for Blood-Brain Barrier crossing is < 90 Ų).
Primary Amine Reactivity High (Nucleophilic)Enables rapid coupling with electrophiles; requires orthogonal protection (e.g., Boc) if multi-step synthesis involves strong bases or oxidants.
Piperidine pKa ~9.5 - 10.0Protonated at physiological pH (7.4); forms strong salt bridges with targets but may increase hERG liability if not sterically shielded[3].

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at:[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at:[Link]

Method

Advanced Aqueous Formulation Strategies for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine: Solubilization, Stability, and Delivery

Physicochemical Profiling & Formulation Causality The compound 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine is an amphiphilic diamine characterized by a highly lipophilic cyclohexenyl moiety and a dual-basic core (a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Formulation Causality

The compound 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine is an amphiphilic diamine characterized by a highly lipophilic cyclohexenyl moiety and a dual-basic core (a tertiary piperidine nitrogen and a primary amine at the C4 position).

Direct dissolution of the free base in aqueous media is thermodynamically unfavorable due to the high lattice energy and the hydrophobicity of the cyclohexenyl ring, classifying it as a poorly water-soluble drug[1]. Furthermore, the cyclohexene double bond is susceptible to auto-oxidation in aqueous environments. Therefore, a successful formulation must achieve two causal objectives: solubility enhancement and chemical shielding .

To address these challenges, we employ three distinct, self-validating formulation strategies: pH-driven salt formation, cyclodextrin inclusion complexation, and active liposomal loading.

pH-Driven Salt Formation and Buffer Selection

Causality: The free base exhibits poor aqueous solubility. By lowering the pH below the pKa of both the primary amine (pKa ~10.0) and the tertiary amine (pKa ~8.5), the molecule becomes diprotonated. This maximizes ion-dipole interactions with water, drastically increasing solubility.

Protocol: In Situ Dihydrochloride Salt Generation

Validation System: Complete dissolution and a stable pH profile over 24 hours confirm the absence of free-base precipitation.

  • Dispersion: Suspend 100 mg of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine free base in 8 mL of Milli-Q water. The suspension will appear cloudy.

  • Titration: Under continuous magnetic stirring (400 rpm) at 25°C, add 0.1 M Hydrochloric Acid (HCl) dropwise.

  • Equilibration: Monitor the pH continuously. Continue titration until the pH stabilizes at 4.5 ± 0.2. At this pH, both amine centers are fully protonated.

  • Volume Adjustment: Transfer the clear solution to a volumetric flask and adjust the final volume to 10 mL with Milli-Q water.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: While salt formation improves solubility, it does not protect the cyclohexene double bond from oxidative degradation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features an internal hydrophobic cavity diameter of ~6.0–6.5 Å, which provides a perfect dimensional fit for the six-membered cyclohexenyl ring[2]. The protonated piperidine tail remains in the aqueous exterior, forming a highly soluble, oxidation-resistant host-guest complex.

Protocol: Phase-Solubility and Complex Preparation

Validation System: A linear increase in API concentration in the filtrate (analyzed via HPLC) relative to HP-β-CD concentration confirms an AL​ -type 1:1 stoichiometric inclusion.

  • Host Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a 50 mM sodium acetate buffer (pH 5.5).

  • API Addition: Add an excess amount of the API free base (e.g., 50 mg/mL) to the HP-β-CD solution.

  • Complexation: Seal the vials and agitate on a rotary shaker at 150 rpm for 72 hours at 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the uncomplexed API.

  • Filtration & Lyophilization: Filter the supernatant through a 0.22 µm PTFE filter. The resulting clear solution can be lyophilized at -50°C and 0.01 mbar to yield a stable, solid inclusion complex.

CD_Complexation A Free Base API (Poorly Soluble) C Equilibration (Stirring, 25°C) A->C B HP-β-CD Aqueous Solution (Host) B->C D Filtration (0.22 µm) C->D Removes uncomplexed API E Lyophilization (Solid Complex) D->E Water removal

Caption: Workflow for the preparation and isolation of HP-β-CD inclusion complexes.

Active Liposomal Loading via Transmembrane Gradient

Causality: Passive liposomal loading of amphipathic weak bases typically yields poor encapsulation efficiencies (<10%)[3]. Because 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine is an amphipathic weak base, it is an ideal candidate for active (remote) loading using an ammonium sulfate gradient[4]. The uncharged/monoprotonated API diffuses across the lipid bilayer. Once inside the acidic core, it becomes diprotonated and precipitates with sulfate ions, effectively locking the drug inside and driving the concentration gradient forward[4],[3].

Protocol: Ammonium Sulfate Remote Loading

Validation System: Post-loading Size Exclusion Chromatography (SEC) must show >90% of the API co-eluting with the liposome fraction, validating the active trapping mechanism.

  • Lipid Film Hydration: Dissolve DPPC and Cholesterol (molar ratio 55:45) in chloroform. Evaporate the solvent under reduced pressure to form a thin lipid film.

  • Core Loading (Gradient Generation): Hydrate the lipid film with 250 mM Ammonium Sulfate solution (pH 5.5) at 60°C (above the phase transition temperature of DPPC) to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLVs 10 times through a 100 nm polycarbonate membrane at 60°C to form large unilamellar vesicles (LUVs).

  • Buffer Exchange: Dialyze the LUVs against 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl for 24 hours. This removes external ammonium sulfate, establishing the transmembrane gradient (Internal pH ~5.5, External pH 7.4).

  • Active Loading: Add the API (pre-dissolved in a minimal volume of pH 7.4 buffer) to the liposome suspension at a drug-to-lipid weight ratio of 1:5. Incubate at 60°C for 45 minutes.

  • Quenching & Purification: Rapidly cool the suspension in an ice bath to lock the lipid bilayer. Remove unencapsulated API using a Sephadex G-50 column.

Active_Loading Ext Exterior (pH 7.4) Unprotonated API (Base) Membrane Lipid Bilayer (Permeable to Base) Ext->Membrane Diffusion Int Interior (pH ~5.5) Ammonium Sulfate Core Membrane->Int Protonation Precipitate API-Sulfate Precipitate (Locked Inside) Int->Precipitate Salt Formation

Caption: Mechanism of active liposomal loading via transmembrane ammonium sulfate gradient.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of the discussed formulation strategies for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine.

Formulation StrategyApparent Aqueous Solubility (mg/mL)Chemical Stability (Oxidation Resistance)Encapsulation / Complexation EfficiencyPrimary Delivery Application
Free Base (Unformulated) < 0.1Low (Exposed double bond)N/ANone (Reference)
In Situ Dihydrochloride Salt > 50.0ModerateN/AImmediate-release oral liquids
HP-β-CD Inclusion Complex ~ 25.0High (Steric shielding)> 95% (Phase solubility)Parenteral / Ophthalmic drops
Active Liposomal Loading ~ 10.0 (Lipid-bound)Very High (Bilayer protection)> 90% (SEC validated)Targeted IV infusion / Sustained release

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases Source: PubMed (NIH) URL:[Link]

  • Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds Source: MDPI - Pharmaceutics URL:[Link]

Sources

Application

Unlocking Novel Chemical Space: Cross-Coupling Applications of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

Introduction: A Scaffold of Untapped Potential In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. The compound 1-[(Cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. The compound 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine presents a unique and compelling scaffold, integrating two highly reactive and synthetically versatile moieties: a substituted cyclohexene ring and a piperidin-4-amine core. This bifunctional nature opens a gateway to a multitude of cross-coupling strategies, enabling the rapid diversification of this core structure and the generation of libraries of complex molecules.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] The primary amine on the piperidine ring is a prime handle for functionalization, particularly through C-N bond-forming cross-coupling reactions like the Buchwald-Hartwig amination.[1] Simultaneously, the cyclohexene moiety offers a platform for C-C and C-H bond functionalization through various palladium-catalyzed transformations.[3][4][5]

This guide provides a comprehensive overview of the potential cross-coupling applications of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies described herein are based on established and robust cross-coupling technologies, adapted for this specific and promising substrate.

Part 1: Strategic Approaches to Cross-Coupling

The unique structure of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine allows for two primary, orthogonal cross-coupling strategies: functionalization of the piperidine nitrogen and modification of the cyclohexene ring.

N-Arylation via Buchwald-Hartwig Amination: Accessing Novel CNS-Active Scaffolds

The secondary amine of the piperidine ring is an ideal nucleophile for palladium-catalyzed Buchwald-Hartwig amination. This reaction is one of the most powerful methods for the formation of C-N bonds and is extensively used in pharmaceutical development.[1] By coupling the piperidin-4-amine core with a diverse range of aryl and heteroaryl halides, researchers can rapidly generate libraries of compounds for screening in various therapeutic areas, particularly for targets within the central nervous system (CNS).

Proposed Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ar-Pd(II)-NR_2(L_n) Ar-Pd(II)-NR_2(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NR_2(L_n) Ligand Exchange Amine 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Amine->Ar-Pd(II)-NR_2(L_n) Base Base Base->Ar-Pd(II)-NR_2(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR_2(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-NR_2 N-Aryl Product Reductive Elimination->Ar-NR_2 Dehydrogenation Pathway Substrate 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Allylic C-H Activation Allylic C-H Activation Substrate->Allylic C-H Activation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Allylic C-H Activation Pi-Allyl-Pd(II) Intermediate π-Allyl-Pd(II) Intermediate Allylic C-H Activation->Pi-Allyl-Pd(II) Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Pi-Allyl-Pd(II) Intermediate->Beta-Hydride Elimination Diene Intermediate Diene Intermediate Beta-Hydride Elimination->Diene Intermediate Further Oxidation Further Oxidation Diene Intermediate->Further Oxidation Aromatic Product Benzyl-piperidin-4-amine Derivative Further Oxidation->Aromatic Product Oxidant O2 (air) Oxidant->Further Oxidation

Caption: Proposed pathway for the palladium-catalyzed dehydrogenation of the cyclohexene moiety.

Part 2: Experimental Protocols

The following protocols are designed as starting points for the investigation of the cross-coupling reactions of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2.1: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd2(dba)3 or a G3-palladacycle)

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K3PO4, or Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (1.2 mmol), palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (2.0 mmol) to the tube.

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Scope for Buchwald-Hartwig N-Arylation

EntryAryl Halide ExampleProposed ConditionsExpected Product Class
14-BromotoluenePd2(dba)3, XPhos, NaOtBu, Toluene, 100 °CN-(p-tolyl) derivative
22-ChloropyridineG3-Pd-XPhos, K3PO4, Dioxane, 110 °CN-(pyridin-2-yl) derivative
31-Bromo-4-fluorobenzenePd(OAc)2, SPhos, Cs2CO3, THF, 80 °CN-(4-fluorophenyl) derivative
43-BromoquinolinePd2(dba)3, RuPhos, NaOtBu, Toluene, 100 °CN-(quinolin-3-yl) derivative
Protocol 2.2: Proposed Procedure for Palladium-Catalyzed Dehydrogenation

Materials:

  • 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

  • Palladium catalyst (e.g., Pd(OAc)2 or Pd(TFA)2)

  • Co-catalyst/additive (e.g., p-TsOH, sodium anthraquinone-2-sulfonate (AMS)) [3][4]* Solvent (e.g., chlorobenzene, diglyme)

  • Oxygen source (air or O2 balloon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (1.0 mmol) and the palladium catalyst (0.05 mmol, 5 mol%).

  • If required, add the co-catalyst/additive (e.g., p-TsOH, 0.1 mmol, 10 mol%).

  • Add the solvent (10 mL).

  • Heat the reaction mixture to 120-140 °C under an atmosphere of air (or with an O2 balloon).

  • Monitor the reaction progress by GC-MS or LC-MS for the formation of the aromatic product.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Data Interpretation and Future Directions

Successful implementation of these protocols will yield a diverse array of novel compounds derived from the 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine scaffold. Characterization of these products using standard analytical techniques (NMR, MS, etc.) will be crucial.

The N-arylated products from the Buchwald-Hartwig reaction can be directly entered into high-throughput screening campaigns. For the dehydrogenation products, the newly formed benzyl group can serve as a handle for further functionalization, such as benzylic bromination followed by nucleophilic substitution, or directed C-H functionalization of the aromatic ring.

The exploration of these cross-coupling applications will undoubtedly unlock new avenues in medicinal chemistry and materials science, leveraging the unique structural features of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine.

References

  • Stahl, S. S., et al. (2015). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Stahl, S. S., et al. (2015). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. PMC. Available at: [Link]

  • You, S.-L., et al. (2022). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. PMC. Available at: [Link]

  • Molbase. Synthesis of 1-cyclohexylmethyl-4-aminopiperidine. Available at: [Link]

  • American Elements. 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. Available at: [Link]

  • NextSDS. 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. Available at: [Link]

  • ACG Publications. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. Available at: [Link]

  • ResearchGate. (2020). TH of cyclohexene with different homogeneous and heterogeneous palladium catalysts. Available at: [Link]

  • ResearchGate. (2010). ZnO nanorods catalyzed N-alkylation of piperidin-4-one, 4(3H)-pyrimidone, and ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Graphene-supported organoiridium clusters catalyze N-alkylation of amines via hydrogen borrowing reaction. RSC Advances. Available at: [Link]

  • Thieme. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Preprints.org. (2021). Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines to Synthesize Nitrogen-containing Derivative. Available at: [Link]

  • ResearchGate. Catalytic N-alkylation of piperidine with 1-phenylethanol. Available at: [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Semantic Scholar. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-[(Cyclohex-1-en-1-yl)methyl]pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine .

Because this molecule is a highly basic diamine (containing both a primary amine and a tertiary piperidine nitrogen), its solubility is entirely dictated by its protonation state and its extreme susceptibility to atmospheric reactions. This guide will help you diagnose your solubility issues, understand the mechanistic causality behind them, and execute self-validating protocols to recover your material.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your solubility failure.

TroubleshootingWorkflow A Insoluble 1-[(Cyclohex-1-en-1-yl)methyl] piperidin-4-amine B Is it a purchased salt? (e.g., Dihydrochloride) A->B C Did it precipitate over time from a free base stock? B->C No (Free Base) D Perform Freebasing Protocol (Aqueous NaOH / DCM) B->D Yes (Salt Form) E Likely Carbonate Formation (Atmospheric CO2 absorption) C->E Yes G Soluble Free Base in Organic Solvent D->G F Perform Carbonate Reversal Protocol E->F F->G

Diagnostic workflow for identifying and resolving amine solubility issues.

Frequently Asked Questions (Mechanistic Causality)

Q: I purchased 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, but it refuses to dissolve in dichloromethane (DCM) or ethyl acetate. Why? A: Commercial vendors typically supply this compound as a dihydrochloride salt to enhance shelf-life and prevent oxidative degradation . The strong ionic forces within the crystal lattice of pharmaceutical salts drastically increase the energy required for solvation, rendering them completely insoluble in non-polar organic solvents like DCM or hexane . To utilize this compound in organic synthesis, you must first convert it to its free base form using Protocol 1 .

Q: My free base stock was perfectly soluble in organic solvents last month, but now it has formed an insoluble white crust. What happened? A: You are observing spontaneous carbonate formation. Because your compound is a highly basic diamine, it acts as a strong nucleophile. Upon exposure to ambient air, the primary amine rapidly absorbs atmospheric carbon dioxide (CO₂) and water vapor to form a polymeric carbonate salt network . This spontaneous phase change drastically alters the molecule's polarity, causing it to crash out of organic solutions. You can salvage this material using Protocol 2 .

Expected Solubility Profiles

To aid in your solvent selection, the quantitative and qualitative solubility behaviors of the two distinct forms of this molecule are summarized below.

SolventFree Base SolubilityDihydrochloride Salt SolubilityMechanistic Causality
Water (pH 7) LowHigh (>50 mg/mL)Ion-dipole interactions rapidly solvate the charged hydrochloride salt lattice.
Methanol HighModerate to HighProtic nature disrupts hydrogen bonding in both forms, allowing solvation.
Dichloromethane HighInsolubleLipophilic free base dissolves easily; non-polar DCM cannot overcome the salt's lattice energy.
Ethyl Acetate ModerateInsolubleAprotic solvent lacks the hydrogen bond donation required to solvate the salt form.
Hexane ModerateInsolubleHighly non-polar environment completely rejects the ionic salt but accepts the lipophilic free base.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation check of the current step is confirmed.

Protocol 1: Freebasing the Dihydrochloride Salt

Objective: Convert the commercially supplied, organically insoluble dihydrochloride salt into the organically soluble free base.

  • Aqueous Dissolution: Suspend 1.0 equivalent of the dihydrochloride salt in deionized water (10 mL per gram of compound). Stir at room temperature.

    • Validation Check: The solution must become completely transparent. Any residual cloudiness indicates the presence of unprotonated, non-polar organic impurities.

  • Basification: While stirring vigorously, add 2.0 M NaOH dropwise until the pH reaches ≥ 12.0.

    • Causality: The pKa of the primary amine is ~10.5 and the piperidine nitrogen is ~10.0. Elevating the pH to 12.0 ensures >99% deprotonation of both basic centers, destroying the ionic lattice.

    • Validation Check: The aqueous layer will immediately turn milky white as the lipophilic free base precipitates out of the aqueous phase.

  • Organic Extraction: Add an equal volume of Dichloromethane (DCM) and transfer to a separatory funnel. Shake vigorously, vent, and allow the layers to separate. Repeat the extraction 3 times.

    • Causality: DCM is highly lipophilic and denser than water, making it an ideal solvent to pull the deprotonated free base out of the aqueous phase.

    • Validation Check: The aqueous layer must return to being completely clear after the final extraction. A clear aqueous layer visually confirms the complete partitioning of the free base into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: Weigh the resulting product. A mass yield of >90% of the theoretical free base validates the extraction efficiency.

Protocol 2: Reversing Carbonate Fouling

Objective: Salvage degraded free base that has absorbed atmospheric CO₂ and lost its organic solubility.

  • Acidic Destruction of Carbonates: Suspend the insoluble, fouled amine in deionized water. Slowly add 1.0 M HCl dropwise until the pH drops below 2.0.

    • Causality: The strong acid protonates the carbonate ions, converting them into unstable carbonic acid, which rapidly decomposes into water and CO₂ gas.

    • Validation Check: Vigorous effervescence (bubbling) will be observed. The complete cessation of bubbling and the formation of a clear solution validates the total destruction of the carbonate network.

  • Re-basification: Add 2.0 M NaOH dropwise until the pH reaches ≥ 12.0.

    • Validation Check: The solution will turn cloudy, confirming the regeneration of the free base.

  • Extraction & Storage: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

    • Validation Check: Store the recovered free base in a tightly sealed amber vial under an inert Argon or Nitrogen atmosphere to prevent re-fouling.

References

  • Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality. PubMed.[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.[Link]

  • 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. American Elements.[Link]

Optimization

preventing oxidation and degradation of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine during storage

As researchers and drug development professionals, maintaining the structural integrity of complex polyfunctional amines is critical to ensuring reproducible downstream assays and syntheses. 1-[(Cyclohex-1-en-1-yl)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, maintaining the structural integrity of complex polyfunctional amines is critical to ensuring reproducible downstream assays and syntheses. 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine presents a unique storage challenge due to its trifunctional vulnerability: an allylic cyclohexene ring, a tertiary piperidine amine, and a primary amine.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to prevent oxidation and degradation during storage.

Mechanistic Causality of Degradation (The "Why")

Understanding the specific chemical vulnerabilities of your compound is the first step in preventing its degradation. The degradation of this molecule is driven by three distinct pathways:

  • Amine Oxidation (N-Oxide Formation & Dealkylation): The initial step of oxidative degradation involves the formation of an amine radical via electron abstraction from the nitrogen lone pair, followed by hydrogen abstraction at the α-carbon (1)[1]. This radical intermediate rapidly reacts with dissolved oxygen to form N-oxides. The presence of trace transition metals (such as Fe³⁺ or Cu²⁺) can severely accelerate radical production through Fenton-type reactions, drastically increasing the degradation rate[2].

  • Carbamate Formation: The primary amine moiety is highly susceptible to atmospheric CO₂. It undergoes a nucleophilic attack on CO₂, leading to the reversible formation of carbamate intermediates and heat-stable salts, which alters the compound's solubility and reactivity profile[2].

  • Allylic Autoxidation: The C-H bonds adjacent to the cyclohexene double bond are relatively weak and prone to autoxidation, forming allylic hydroperoxides. Storage temperature and light exposure are statistically significant factors in accelerating these oxidative pathways; maintaining temperatures at 5 °C or lower in complete darkness is required to prevent rapid degradation[3].

DegradationLogic API 1-[(Cyclohex-1-en-1-yl)methyl] piperidin-4-amine O2_Allylic O2 & Light (Allylic C-H) API->O2_Allylic O2_Amine ROS & Metals (Tertiary Amine) API->O2_Amine CO2_Moisture CO2 & H2O (Primary Amine) API->CO2_Moisture Hydroperoxide Allylic Hydroperoxide (+32 Da) O2_Allylic->Hydroperoxide NOxide N-Oxide / Dealkylation (+16 Da) O2_Amine->NOxide Carbamate Carbamate Salt (Insoluble) CO2_Moisture->Carbamate

Logical mapping of environmental triggers to specific molecular degradation pathways.

Self-Validating Storage & Aliquoting Protocol (The "How")

To ensure scientific integrity, storage protocols must not rely on blind trust; they must be self-validating. Follow this step-by-step methodology to aliquot and store the compound safely.

Step 1: Baseline Quality Control (QC) Before initiating storage, run a baseline LC-MS and ¹H-NMR to establish the purity profile. Document the exact integration of the allylic protons and check for any pre-existing M+16 or M+32 peaks. This validates your starting point.

Step 2: Inert Atmosphere Transfer Transfer the bulk material into a glovebox purged with high-purity Argon. Causality Note: Argon is denser than Nitrogen and more effectively displaces oxygen at the bottom of standard storage vials, creating a superior protective blanket.

Step 3: Aliquoting and Sealing Divide the bulk into single-use aliquots to prevent repeated freeze-thaw and oxygen exposure cycles. Seal the compound in amber glass vials using PTFE-lined caps. Causality Note: Standard silicone or rubber septa are highly oxygen-permeable over time; PTFE provides a rigid, impermeable barrier.

Step 4: Secondary Containment Place the sealed vials inside a vacuum-sealed Mylar bag containing a desiccant pack (to absorb trace moisture) and an oxygen scavenger packet.

Step 5: Long-Term Storage Store the secondary container at -20 °C or -80 °C in the dark.

StorageWorkflow Step1 1. Baseline LC-MS QC Step2 2. Argon Glovebox Step1->Step2 Step3 3. Amber Vials & PTFE Caps Step2->Step3 Step4 4. Vacuum Seal with Desiccant Step3->Step4 Step5 5. Store at -20°C Dark Step4->Step5

Step-by-step self-validating workflow for aliquoting and long-term inert storage.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the expected degradation rates based on environmental conditions, utilizing general amine and allylic stability kinetics as a predictive model.

Storage ConditionAtmosphereLight ExposureTemperatureEst. Shelf LifePrimary Degradation Risk
Optimal ArgonDark (Amber Vials)-20 °C> 12 MonthsNegligible
Acceptable NitrogenDark (Amber Vials)4 °C3 - 6 MonthsSlow N-oxidation
Sub-optimal AirDark20 °C1 - 4 WeeksCarbamate formation, Allylic oxidation
High Risk AirAmbient Light20 °C< 3 DaysRapid autoxidation, Polymerization

Troubleshooting Guide & FAQs

Q1: My sample turned from a pale oil/solid to a dark yellow, viscous liquid. What is the chemical cause? A: Discoloration is a macroscopic indicator of oxidative degradation. The tertiary piperidine nitrogen has likely undergone electron transfer to form an N-oxide radical, which then propagates to form conjugated polymeric byproducts[4]. This process is often accelerated by trace metal impurities acting as catalysts[2].

Q2: During LC-MS analysis, I observe significant peaks at +16 Da and +32 Da relative to the parent mass. How do I troubleshoot this? A: A +16 Da shift points to either N-oxidation of the piperidine ring or the insertion of oxygen into the allylic C-H bond (forming an alcohol). A +32 Da shift confirms the formation of an allylic hydroperoxide. To troubleshoot:

  • Discard the degraded aliquot.

  • Verify that your glovebox Argon source has <1 ppm O₂.

  • Ensure you are using PTFE-lined caps, as standard rubber septa allow oxygen ingress over time.

Q3: The compound is no longer dissolving in dichloromethane (DCM), leaving a cloudy suspension. Why? A: The primary amine has reacted with atmospheric CO₂ and trace moisture to form a carbamate salt[2]. Carbamate salts are highly polar and insoluble in non-polar or weakly polar organic solvents like DCM. While you can attempt to free-base the amine using a mild aqueous base, utilizing a fresh, properly stored aliquot is highly recommended to maintain experimental integrity.

Q4: Should I add an antioxidant like BHT (Butylated hydroxytoluene) to my storage vials? A: While antioxidants can quench the radical propagation step of allylic and amine oxidation, they are generally discouraged for pure Active Pharmaceutical Ingredients (APIs) or synthetic building blocks. BHT will remain in your sample and may interfere with downstream synthetic coupling steps or biological assays. Rely on strict environmental control (Argon, -20 °C, darkness) rather than chemical additives.

References

  • Clean Energy | Oxford Academic. Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.1

  • ACS Publications. New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms.4

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.2

  • PMC (NIH). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Derivatization

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges involving the derivatization of heavily substituted piperidine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges involving the derivatization of heavily substituted piperidine scaffolds. While the primary amine at the C4 position is theoretically highly nucleophilic, the presence of the bulky, lipophilic 1-(cyclohex-1-en-1-yl)methyl group at the N1 position introduces complex stereoelectronic and conformational dynamics.

This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols to bypass these steric barriers during amidation, acylation, and reductive amination workflows.

Section 1: Mechanistic Causality (The "Why")

Q: Why is the primary amine at the C4 position of this specific piperidine so difficult to derivatize when reacting with bulky electrophiles?

A: The resistance to derivatization is governed by a combination of conformational equilibrium and transannular steric shielding. In solution, the piperidine ring undergoes rapid chair-to-chair interconversion. In the absence of internal hydrogen bonding, the C4-primary amine strongly prefers an equatorial configuration to minimize 1,3-diaxial interactions[1].

However, the N1-substituent (cyclohexenylmethyl) is highly lipophilic and rotationally flexible. In non-polar or moderately polar solvents, this bulky group can fold over the piperidine ring, physically shielding the equatorial C4-amine. If a bulky electrophile approaches, the transition state becomes highly crowded, raising the activation energy. If the ring flips to place the amine in the axial position, the nucleophilic trajectory is severely restricted by 1,3-diaxial clashes with the piperidine ring protons[1].

ConformationalDynamics EqAmine Equatorial 4-NH2 (Default Chair) AxAmine Axial 4-NH2 (1,3-Diaxial Clash) EqAmine->AxAmine Ring Flip NAlkyl N1-Alkyl Folding (Steric Shielding) EqAmine->NAlkyl Solvation/Folding HinderedTS Hindered Transition State (High Activation Energy) AxAmine->HinderedTS Poor Trajectory NAlkyl->HinderedTS Bulky Electrophile

Fig 1. Conformational dynamics and steric shielding in N-alkyl-4-aminopiperidines.

Section 2: Amidation & Acylation Troubleshooting

Q: My standard EDC/HOBt and DCC couplings are stalling at <20% conversion. How do I force the amidation of this scaffold?

A: Standard carbodiimide coupling agents (like EDC or DCC) form an O-acylisourea intermediate that is highly sterically demanding. When reacting with a shielded C4-amine, the aminolysis step is outcompeted by hydrolysis or rearrangement to an unreactive N-acylurea.

The Solution: Switch to a highly reactive uronium-based coupling reagent like HATU. HATU generates a 7-aza-benzotriazole active ester, which benefits from a neighboring group effect (the pyridine nitrogen acts as a general base to guide the incoming amine). Furthermore, replace standard bases like DIPEA with N-methylmorpholine (NMM). DIPEA is exceptionally bulky and can hinder the initial deprotonation of the carboxylic acid in crowded microenvironments, whereas NMM is smaller and minimizes racemization/steric clashes[2].

Protocol 1: Self-Validating HATU-Mediated Amidation

This protocol utilizes built-in analytical checkpoints to ensure the reaction does not stall.

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.15 eq) in anhydrous DMF (0.2 M). Add NMM (2.5 eq).

  • Validation Check 1: Stir at 25°C for 15 minutes. Analyze an aliquot via LC-MS. Do not proceed until the free carboxylic acid peak is <5% and the active ester mass is dominant.

  • Amine Addition: Add 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (1.0 eq) dropwise as a solution in DMF.

  • Thermal Overcome: Heat the reaction to 40°C. The elevated temperature provides the kinetic energy required to overcome the hindered transition state.

  • Validation Check 2: Monitor at 2 hours via LC-MS. If unreacted amine remains >10%, add an additional 0.2 eq of pre-activated acid.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Workflow S1 1. Dissolve Carboxylic Acid in DMF (0.2 M) S2 2. Add HATU (1.1 eq) & NMM (2.5 eq) S1->S2 S3 3. Pre-activate for 15 min at 25°C S2->S3 S4 4. Add Piperidine Derivative (1.0 eq) S3->S4 S5 5. Heat to 40°C or Microwave (60°C, 30 min) S4->S5 S6 6. Aqueous Workup & Precipitation S5->S6

Fig 2. Optimized HATU-mediated amidation workflow for sterically hindered amines.

Section 3: Reductive Amination Challenges

Q: I am trying to alkylate the C4-amine using a substituted ketone, but the imine intermediate refuses to form. What is the best workaround?

A: The condensation of a bulky ketone with a sterically shielded primary amine is thermodynamically unfavorable because the resulting imine suffers from severe allylic strain (A-1,3 strain).

The Solution: Utilize Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as both a Lewis acid and a water scavenger. The titanium coordinates to the ketone oxygen, vastly increasing its electrophilicity, and drives the equilibrium forward by trapping the displaced water. Once the transient iminium/titanium complex is formed, it can be reduced in situ using sodium triacetoxyborohydride (STAB) or borane-ammonia[3].

Protocol 2: Self-Validating Ti(OiPr)4​ -Promoted Reductive Amination
  • Imine Formation: Combine 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (1.0 eq) and the target ketone (1.2 eq) in anhydrous THF (0.3 M). Add Ti(OiPr)4​ (2.0 eq).

  • Validation Check 1: Stir at room temperature for 12 hours. Pull a 10 µL aliquot, dilute in dry MeCN, and check via GC-MS or LC-MS for the disappearance of the starting amine and formation of the imine/enamine mass.

  • Reduction: Cool the vessel to 0°C. Slowly add STAB (2.5 eq) or borane-ammonia complex[3].

  • Validation Check 2: Allow to warm to room temperature and stir for 4 hours. Confirm the reduction of the imine via LC-MS.

  • Workup: Quench carefully with 1M NaOH (this precipitates the titanium salts as a white solid). Filter through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

Section 4: Quantitative Data & Reagent Selection

To illustrate the impact of reagent selection on overcoming steric hindrance in this scaffold, the following table summarizes typical conversion rates based on empirical optimization principles.

Coupling Reagent / MethodBaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
EDC / HOBtDIPEADCM2524< 20%Bulky active ester; DIPEA stalls deprotonation[2].
HATUDIPEADMF251245 - 55%Good activation, but base is too sterically hindered[2].
HATU NMM DMF 40 4 85 - 95% Optimal active ester; small base; thermal kinetic push [2].
Acid ChlorideTEATHF251230 - 40%Competing ketene formation; poor trajectory.
Acid Chloride + DMAPNoneDCM40675 - 85%DMAP acts as a highly nucleophilic acyl transfer catalyst.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for these derivatizations? A: Absolutely. Microwave irradiation is highly effective for sterically hindered systems. It provides rapid, uniform superheating that allows the reactants to overcome the high activation energy barrier of the crowded transition state without causing the prolonged thermal degradation seen in traditional refluxing. For amidation, 60°C for 20-30 minutes in a sealed microwave vial is typically sufficient.

Q: My product is highly lipophilic and streaks on silica gel. How should I purify it? A: The combination of the cyclohexenylmethyl group and a newly appended lipophilic moiety will make the product highly non-polar and basic. Pre-treat your silica gel with 1-2% triethylamine (TEA) to block acidic silanol sites, and use a gradient of DCM/MeOH (with 1% NH4​OH ) to ensure sharp elution bands. Alternatively, reverse-phase preparative HPLC (C18 column) with a 0.1% TFA or Formic Acid modifier is highly recommended.

Q: Does the choice of solvent really matter that much? A: Yes. Solvents like DCM or Toluene allow the lipophilic N1-cyclohexenylmethyl group to fold over the piperidine ring via intramolecular hydrophobic interactions. Polar aprotic solvents like DMF or DMAc disrupt this folding, keeping the molecule in a more extended conformation and exposing the C4-amine for nucleophilic attack.

References

  • Recent developments in the synthesis and synthetic applications of borane–amines Source: Royal Society of Chemistry (ChemComm) URL:[Link]

  • Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Industrial Production

Welcome to the technical support center for the industrial production of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the industrial production of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this crucial piperidine derivative. Here, we will address common challenges with practical, in-depth solutions and troubleshooting guides in a direct question-and-answer format.

I. Synthesis and Reaction Optimization

The industrial synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine typically proceeds via a reductive amination reaction. This involves the condensation of cyclohex-1-ene-1-carbaldehyde with piperidin-4-amine, followed by the reduction of the resulting imine intermediate.

Diagram: Synthetic Pathway

Synthetic_Pathway Cyclohex-1-ene-1-carbaldehyde Cyclohex-1-ene-1-carbaldehyde Imine_Intermediate Imine Intermediate Cyclohex-1-ene-1-carbaldehyde->Imine_Intermediate Condensation Piperidin-4-amine Piperidin-4-amine Piperidin-4-amine->Imine_Intermediate Final_Product 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Imine_Intermediate->Final_Product Reduction (e.g., NaBH4, H2/Catalyst)

Caption: General synthetic route for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The initial condensation to form the imine is a critical equilibrium-driven step.

    • Water Removal: The reaction produces water, which can hydrolyze the imine back to the starting materials. On a large scale, azeotropic distillation with a suitable solvent like toluene can be effective for water removal.[1]

    • pH Control: The pH of the reaction mixture is crucial. A slightly acidic medium (pH 4-6) can catalyze imine formation. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective choice. Ensure it is added portion-wise to control the exothermic reaction and prevent temperature spikes that could lead to side reactions.

    • Catalytic Hydrogenation: For larger scales, catalytic hydrogenation (e.g., with Pd/C or PtO₂) can be more atom-economical and environmentally friendly.[2] However, catalyst poisoning can be an issue. Ensure starting materials are free from sulfur or other catalyst poisons.

  • Reaction Conditions:

    • Temperature: The optimal temperature for imine formation and reduction may differ. A two-step process, where the imine is formed first, followed by cooling and addition of the reducing agent, can sometimes improve yields.

    • Solvent: The solvent should be inert to the reactants and capable of dissolving both the starting materials and the imine intermediate. Methanol or ethanol are often good choices for borohydride reductions.

Q2: I'm observing the formation of significant byproducts. How can I identify and minimize them?

A2: Side reactions are a common challenge during scale-up. Here are some likely byproducts and strategies to mitigate their formation:

  • Over-alkylation: The product, a secondary amine, can potentially react with another molecule of the aldehyde to form a tertiary amine.

    • Stoichiometry Control: Use a slight excess of the piperidin-4-amine to favor the formation of the desired product.

    • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde.

  • Aldehyde Self-Condensation: Aldehydes can undergo aldol condensation, especially in the presence of base.

    • Temperature Control: Maintain a low reaction temperature to minimize the rate of this side reaction.

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (cyclohex-1-enylmethanol).

    • Controlled Addition of Reducing Agent: Add the reducing agent after sufficient time has been allowed for imine formation.

Table 1: Troubleshooting Common Byproducts

ByproductPotential CauseMitigation Strategy
Tertiary AmineOver-alkylationUse a slight excess of piperidin-4-amine; slow aldehyde addition.
Aldol AdductsAldehyde self-condensationMaintain low reaction temperature.
Cyclohex-1-enylmethanolDirect aldehyde reductionAllow sufficient time for imine formation before adding the reducing agent.

II. Purification and Impurity Control

Achieving high purity is critical for pharmaceutical applications. The basic nature of the piperidine moiety presents both challenges and opportunities for purification.

Diagram: Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Crystallization Crystallization / Salt Formation Acid_Base_Extraction->Crystallization Further Purification Final_Product Purified Product (>99.5% Purity) Crystallization->Final_Product

Caption: A typical purification sequence for the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective method for purifying the crude product on a large scale?

A1: A multi-step approach is often the most effective for industrial-scale purification.

  • Acid-Base Extraction: This is a highly effective initial purification step.[3][4]

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1 M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and basify it (e.g., with NaOH or K₂CO₃) to precipitate the free amine.

    • Extract the product back into an organic solvent, dry, and concentrate.

  • Crystallization/Salt Formation: For final purification, crystallization is often the method of choice.

    • Free Base Crystallization: If the free base is a solid, it can be recrystallized from a suitable solvent.[5]

    • Salt Formation: Forming a salt, such as the dihydrochloride, can often improve the crystalline properties of the compound and facilitate purification.[6] This can be achieved by dissolving the free base in a solvent like isopropanol and adding a solution of HCl.

Q2: I'm having trouble with peak tailing during HPLC analysis of my product. What could be the cause?

A2: Peak tailing in HPLC is a common issue with basic compounds like piperidine derivatives. This is often due to strong interactions with the acidic silanol groups on the silica-based column.

  • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1%). This will compete with your product for the active sites on the stationary phase, reducing tailing.

  • Choose a Different Column: Consider using a column specifically designed for basic compounds, such as a base-deactivated column or a polymer-based column.

Q3: What are some potential genotoxic impurities (PGIs) I should be aware of, and how can I control them?

A3: While specific PGIs for this synthesis are not widely reported, it's crucial to consider potential risks from starting materials and side reactions.

  • Unreacted Starting Materials: While not typically genotoxic, their levels must be controlled.

  • Byproducts from Side Reactions: Certain byproducts could have genotoxic potential. A thorough process characterization to identify all impurities above the reporting threshold is essential.

  • Forced Degradation Studies: Performing forced degradation studies (acid, base, oxidation, heat, light) can help identify potential degradants that may need to be controlled in the final drug substance.

III. Scale-Up Considerations

Transferring a process from the lab to a manufacturing plant introduces a new set of challenges.[7]

Diagram: Scale-Up Challenges and Solutions

Scale_Up cluster_challenges Challenges cluster_solutions Solutions Heat_Transfer Heat Transfer Jacketed_Reactors Jacketed Reactors & Cooling Systems Heat_Transfer->Jacketed_Reactors Mixing Mixing Baffle_Design Optimized Agitator & Baffle Design Mixing->Baffle_Design Reagent_Addition Reagent Addition Controlled_Dosing Controlled Dosing Pumps Reagent_Addition->Controlled_Dosing

Caption: Key scale-up challenges and their corresponding engineering solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The reaction is much more exothermic than I anticipated at the pilot scale. How can I manage this?

A1: Exotherm management is a critical safety and quality consideration during scale-up.[8]

  • Slower Reagent Addition: The rate of addition of the reducing agent, which is often the most exothermic step, should be carefully controlled using a dosing pump.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity. Jacketed reactors with a circulating coolant are standard in industrial settings.

  • Semi-Batch Process: Consider a semi-batch process where one of the reactants is added gradually to the other, allowing for better temperature control.[9]

Q2: My product purity has decreased since moving to a larger reactor. What could be the cause?

A2: A drop in purity on scale-up often points to mixing issues.

  • Inadequate Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[8]

  • Agitator and Baffle Design: The type of agitator (e.g., turbine, pitched blade) and the presence of baffles are crucial for efficient mixing. Consult with a chemical engineer to ensure the reactor is properly designed for your reaction's viscosity and density.

IV. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination (Lab Scale)
  • To a solution of piperidin-4-amine (1.1 equivalents) in methanol, add cyclohex-1-ene-1-carbaldehyde (1.0 equivalent) at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (2x).

  • Combine the acidic aqueous layers and cool in an ice bath.

  • Slowly add 2 M NaOH with stirring until the pH is >12.

  • Extract the basified aqueous solution with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.[3]

V. References

  • ResearchGate. (n.d.). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative. Google Patents. Retrieved from

  • PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. NextSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous work: opportunities and challenges for the synthesis of cyclohexenes from 1,5‐diols. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine | Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]

  • American Elements. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. American Elements. Retrieved from [Link]

  • Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof. Google Patents. Retrieved from

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. Prime Scholars. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents. Retrieved from

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Chem 269. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Chem 269. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine. NextSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents. Retrieved from

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents. Retrieved from

  • PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. Retrieved from [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Genotoxic Impurities in Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Peak Tailing for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

This guide provides a comprehensive troubleshooting framework for resolving peak tailing issues encountered during the LC-MS analysis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine and other structurally similar basi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive troubleshooting framework for resolving peak tailing issues encountered during the LC-MS analysis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine and other structurally similar basic compounds. As a molecule with two basic nitrogen centers (a primary and a tertiary amine), it is highly susceptible to undesirable secondary interactions with standard silica-based stationary phases, leading to poor peak symmetry. This document outlines the root causes and offers systematic, field-proven solutions to achieve sharp, symmetrical peaks for robust and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant peak tailing for my analyte. What is the primary cause?

Answer: The most common cause of peak tailing for basic compounds like 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine is secondary ionic interactions with the stationary phase.[1][2] Standard reversed-phase columns are typically packed with silica particles. The surface of this silica contains acidic silanol groups (Si-OH).[3]

At mobile phase pH levels above approximately 3, these silanol groups can deprotonate, becoming negatively charged (SiO⁻).[1][4] Simultaneously, the basic amine functional groups on your analyte become protonated, carrying a positive charge. This leads to a strong electrostatic interaction, a secondary retention mechanism, which delays the elution of a fraction of the analyte molecules and results in a tailing peak.[5][6] This phenomenon is often referred to as the "silanol effect".[3]

cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase (pH > 3) Silanol Si O⁻ Analyte R₃N⁺H 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Analyte:f0->Silanol:f1  Strong Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted interaction between a protonated basic analyte and an ionized silanol group.

Other potential, though less common, causes include:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[2][7]

  • Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[2][7]

  • Column Contamination or Degradation: A blocked inlet frit or a void in the column bed can distort peak shape.[2][5]

Q2: How can I optimize my mobile phase to eliminate peak tailing?

Answer: Mobile phase optimization is the most powerful tool for improving the peak shape of basic compounds. The strategy revolves around controlling pH and using additives to minimize the problematic silanol interactions.

1. Lower the Mobile Phase pH: Operating at a low pH (typically ≤ 3.0) is the most effective first step.[5][7][8] At this pH, the acidic silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing the strong ionic interaction with the positively charged analyte.[6][8]

2. Select the Right Mobile Phase Additive: Using an acidic additive is crucial for controlling pH and improving peak shape. However, their compatibility with mass spectrometry varies significantly.

AdditiveTypical Conc.Peak Shape PerformanceMS CompatibilityKey Consideration
Formic Acid (FA) 0.1%ModerateExcellent Often the first choice for LC-MS, but may not fully eliminate tailing for very basic compounds.[9][10]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent Poor Provides sharp peaks but is a strong ion-pairing agent that causes significant signal suppression in the MS source.[10][11][12] Its use can also lead to long-term contamination of the LC-MS system.[13][14]
Difluoroacetic Acid (DFA) 0.05 - 0.1%Good to Excellent Good A highly effective compromise. DFA provides significantly better peak shape than formic acid without the severe ion suppression associated with TFA.[9][15][16]
Ammonium Formate/Acetate 5-10 mMGoodExcellent These buffers help maintain a stable pH and increase the ionic strength of the mobile phase, which can help "shield" the charged silanol sites.[7][17] They are often used in conjunction with formic or acetic acid.

Recommendation: Start with 0.1% formic acid. If tailing persists, switching to 0.1% difluoroacetic acid (DFA) is a highly recommended next step, as it often provides the best balance of chromatographic performance and MS sensitivity.[16]

Q3: I've optimized the mobile phase, but some tailing remains. What column-related issues should I investigate?

Answer: If mobile phase optimization is insufficient, your column is the next area to address.

1. Use a Modern, High-Purity, End-Capped Column: Older columns ("Type A" silica) often have higher metal content and more active silanol groups.[18] Modern columns made from high-purity "Type B" silica are essential. Furthermore, ensure you are using an end-capped column.[5][8] End-capping is a chemical process that deactivates many of the residual silanol groups, making the surface more inert and less likely to interact with basic analytes.[5][7]

2. Consider Specialized Column Chemistries: For highly challenging basic compounds, several specialized column technologies are available:

  • Base-Deactivated Phases: These are specifically designed and QC-tested for the analysis of basic compounds, ensuring minimal silanol activity.

  • Hybrid Particle Columns: Columns packed with organo-silica hybrid particles are more resistant to high pH and can exhibit lower silanol activity.[19][20] This technology allows for an alternative strategy: operating at a high pH (e.g., pH 10) where the basic analyte is in its neutral form, thus avoiding interaction with the now-charged silanols.[19][21]

  • Polar-Embedded Phases: These columns have a polar functional group embedded within the C18 chain, which can help shield the analyte from residual silanols.[22]

3. Check for Column Contamination and Voids:

  • Blocked Frit: Particulates from the sample or system wear can block the inlet frit, causing peak distortion for all peaks.[23] Try back-flushing the column (if the manufacturer allows) or replace the frit. Using an in-line filter or guard column is the best preventative measure.[2][23]

  • Column Void: A void or channel can form at the head of the column due to pressure shocks or operation outside the recommended pH range.[7] This often affects all peaks. A void usually necessitates column replacement.[7]

Q4: Could my sample preparation or instrument setup be causing the peak tailing?

Answer: Yes, several factors beyond the column and mobile phase can contribute to poor peak shape.

Start Peak Tailing Observed Q_AllPeaks Are ALL peaks tailing? Start->Q_AllPeaks A_System Suspect System/Hardware Issue Q_AllPeaks->A_System Yes A_Chemical Suspect Chemical Interaction Q_AllPeaks->A_Chemical No, just analyte Check_Fittings Check fittings & tubing (Minimize Dead Volume) A_System->Check_Fittings Check_Column Check for column void or plugged frit A_System->Check_Column Check_Overload Dilute sample (Check for Mass Overload) A_Chemical->Check_Overload Check_Solvent Match sample solvent to initial mobile phase Check_Overload->Check_Solvent Optimize_MP Optimize Mobile Phase (pH, Additive - DFA) Check_Solvent->Optimize_MP Optimize_Col Select appropriate column (End-capped, Base-deactivated) Optimize_MP->Optimize_Col

Caption: A systematic troubleshooting workflow for peak tailing issues.

1. Sample Overload:

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[8] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was a contributing factor.[7][24]

  • Volume Overload: Injecting a large volume of sample, especially in a strong solvent, can also cause peak distortion.[7] Try reducing the injection volume.

2. Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the initial mobile phase, it can cause peak distortion, including splitting or tailing.[2][4] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

3. Extra-Column Dead Volume: Dead volume in the flow path between the injector and the detector causes band broadening that can manifest as peak tailing, especially for early-eluting peaks.[2][7]

  • Ensure all tubing connections are properly made with no gaps.

  • Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible.

Experimental Protocols
Protocol 1: Mobile Phase Optimization for Basic Analytes

This protocol outlines the preparation of mobile phases designed to improve peak symmetry for compounds like 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine.

Objective: To prepare and test mobile phases with different additives to minimize silanol interactions.

Materials:

  • HPLC or MS-grade Water

  • HPLC or MS-grade Acetonitrile (ACN)

  • Formic Acid (FA), MS-grade

  • Difluoroacetic Acid (DFA), MS-grade

  • Ammonium Formate, MS-grade

Procedure:

  • Baseline Mobile Phase (Formic Acid):

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of MS-grade water for a 0.1% FA solution.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of MS-grade acetonitrile for a 0.1% FA solution.

    • Equilibrate the column and analyze the sample. Evaluate peak asymmetry.

  • Improved Peak Shape Mobile Phase (Difluoroacetic Acid):

    • Mobile Phase A: Add 1.0 mL of difluoroacetic acid to 1 L of MS-grade water for a 0.1% DFA solution.

    • Mobile Phase B: Add 1.0 mL of difluoroacetic acid to 1 L of MS-grade acetonitrile for a 0.1% DFA solution.

    • Thoroughly flush the system of the previous mobile phase before equilibrating with the DFA-containing mobile phase. Analyze the sample and compare peak asymmetry to the baseline.

  • Buffered Mobile Phase (Ammonium Formate):

    • Mobile Phase A: Prepare a 10 mM Ammonium Formate stock solution in water. Adjust the pH to ~3.0 with formic acid.

    • Mobile Phase B: Use 100% Acetonitrile.

    • Equilibrate the system and analyze the sample. This is a good option when pH stability is critical.

Protocol 2: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by injecting too much analyte mass.

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine at the highest concentration typically analyzed (e.g., 1 mg/mL).

  • Inject Stock Solution: Inject this solution using your standard method and record the chromatogram, noting the peak asymmetry factor.

  • Prepare Dilutions: Prepare serial dilutions of the stock solution at 1:2, 1:5, and 1:10 using the same diluent.

  • Inject Dilutions: Inject each dilution under the identical LC-MS conditions.

  • Analyze Results: Compare the peak asymmetry factor across the injections. If the asymmetry factor decreases significantly (i.e., the peak becomes more symmetrical) with increasing dilution, mass overload is a primary cause of the tailing.[7][24]

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Common Causes Of Peak Tailing in Chrom
  • Peak Tailing in HPLC - Element Lab Solutions.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins - Sigma-Aldrich.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chrom
  • The Evolution of LC Troubleshooting: Str
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid - Waters Corpor
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separ
  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds - Benchchem.
  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chrom
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • How does an acid pH affect reversed-phase chromatography separ
  • Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ.
  • Basic Analyte Blues?
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • Why is TFA commonly used in LCMS sample preparation?
  • Mastering Chromatography, One Peak
  • What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??
  • How Pore Sizes Impact Your HPLC Column's Efficiency and Performance - Persee.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chemical Purity Validation: qNMR as a Primary Method for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reprod...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a novel compound like 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, establishing a robust, accurate, and reliable method for purity determination is a critical step. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic and titrimetric methods, presenting qNMR as a superior primary method for purity assessment.

The Imperative of Purity in Pharmaceutical Development

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[1][2][3] Impurities, which can be organic, inorganic, or residual solvents, may arise from the manufacturing process or degradation upon storage.[4][5] The presence of these impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, the choice of analytical methodology for purity determination is of paramount importance.

Quantitative NMR (qNMR): A Primary Ratio Method of Unrivaled Accuracy

Unlike relative techniques such as chromatography, which depend on the response factor of an analyte relative to a standard of the same compound, qNMR is a primary analytical method.[6] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][8] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the absolute purity of the analyte can be calculated directly, without the need for an analyte-specific reference standard.[7][8]

This fundamental advantage positions qNMR as an invaluable tool for characterizing new chemical entities like 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, for which a certified reference standard may not yet exist. The United States Pharmacopeia (USP) General Chapter <761> provides detailed guidance on the application of NMR for quantitative analysis, underscoring its acceptance in a regulated environment.[9][10][11][12]

Experimental Protocol: qNMR Purity Assay of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

The following protocol outlines a validated approach for determining the chemical purity of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine using ¹H qNMR.

Causality Behind Experimental Choices:
  • Internal Standard (IS) Selection: Maleic acid is chosen as the internal standard due to its high purity, chemical stability, and simple ¹H NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the analyte signals. Its solubility in DMSO-d₆ is also compatible with the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic compounds, including amines, and its high boiling point, which minimizes evaporation during sample preparation.

  • Relaxation Delay (d1): A long relaxation delay of 30 seconds (approximately 5-7 times the longest T₁ of both the analyte and IS) is critical to ensure complete relaxation of all protons between scans. This is a non-negotiable parameter for accurate integration and quantification.[13]

  • Pulse Angle: A 90° pulse is used to maximize the signal-to-noise ratio, which is essential for achieving high precision, especially for minor components.[14]

Step-by-Step Methodology:
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine into an NMR tube.

    • Using a calibrated pipette, add precisely 500 µL of the maleic acid internal standard stock solution to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution and homogenization.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a qualified spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse Program: Standard 90° pulse-acquire

      • Relaxation Delay (d1): 30 s

      • Acquisition Time (aq): ≥ 3 s

      • Number of Scans (ns): 16 (or more to achieve S/N > 250:1 for the signals of interest)[8][13]

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte (e.g., the olefinic proton on the cyclohexene ring) and the singlet of the maleic acid internal standard.

    • Calculate the purity using the following equation[7]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the internal standard

qNMR Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_IS) weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Long d1, 90° pulse) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals (I_analyte, I_IS) process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Value (w/w %) calculate->result

Caption: Workflow for qNMR-based purity determination.

Alternative Methods for Purity Assessment: A Comparative Overview

While qNMR offers significant advantages, traditional methods are still widely used. Understanding their principles and limitations is crucial for a comprehensive analytical strategy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique that is excellent for identifying and quantifying impurities.[15][16][17] For amine-containing compounds like our analyte, reverse-phase HPLC with a C18 column and a mobile phase containing an acidic modifier (e.g., formic acid) is a common choice.

  • Principle: Separation based on differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance. Purity is often estimated by area percent, assuming all components have the same UV response factor.

  • Limitation: The assumption of equal response factors is a major source of inaccuracy. Non-chromophoric impurities will be invisible to the UV detector. Accurate quantification requires a certified reference standard for the main component and all impurities.[6]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is suitable for volatile and thermally stable compounds. While amines can be challenging due to their polarity leading to peak tailing, modern deactivated columns can provide good results.[18][19][20]

  • Principle: Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. FID provides a more uniform response for hydrocarbons compared to UV, making area percent calculations more reliable than in HPLC.

  • Limitation: Not all impurities may be volatile or thermally stable. Derivatization is sometimes required to improve chromatographic performance, adding complexity and potential sources of error.[21]

Acid-Base Titration

The basic piperidine nitrogen in the analyte allows for a purity assay via titration with a standardized acid. Non-aqueous titrations, for instance with perchloric acid in glacial acetic acid, are often employed for weak bases in organic solvents.[22][23]

  • Principle: The amount of base is determined by neutralizing it with a known concentration of an acid.

  • Limitation: This method is not specific. It will quantify the total basic content of the sample, including any basic impurities, and will not detect neutral or acidic impurities.[24]

Head-to-Head Comparison: qNMR vs. Alternatives

The choice of analytical method should be based on a thorough evaluation of its performance characteristics against the specific requirements of the analysis.

Comparative Data Summary
FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID Acid-Base Titration
Principle Primary (Molar Concentration)[6]Relative (Separation-based)[15]Relative (Separation-based)[25]Absolute (Stoichiometric)[22]
Accuracy & Trueness Very High (Absolute Method)Moderate to High (Dependent on response factors)High (More uniform response than UV)Moderate (Not specific)[24]
Precision Excellent (<1% RSD typical)Excellent (<1% RSD typical)Excellent (<1% RSD typical)Excellent (<0.5% RSD typical)
Specificity High (Based on unique chemical shifts)Very High (Chromatographic separation)Very High (Chromatographic separation)Low (Measures total basicity)
Analyte Reference Standard Not Required[7]Required for accurate quantificationRequired for accurate quantificationNot Required
Sample Throughput ModerateHighHighModerate
Solvent Consumption Very Low (~0.6 mL per sample)HighLow to ModerateModerate
Sample Nature Non-destructiveDestructiveDestructiveDestructive
Logical Framework for Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate purity assessment method.

Method_Selection start Purity Assessment Required for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine q1 Is an absolute, primary quantification needed? start->q1 q2 Is a certified reference standard of the analyte available? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is the main goal to profile and separate all impurities? q2->q3 No hplc_gc Use HPLC or GC q2->hplc_gc Yes q4 Are all potential impurities basic? q3->q4 No q3->hplc_gc Yes titration Use Titration (with caution) q4->titration Yes hplc_gc_rel Use HPLC/GC for relative purity (Area %) q4->hplc_gc_rel No

Caption: Decision tree for selecting a purity analysis method.

Conclusion and Recommendation

For the definitive purity assessment of a new chemical entity such as 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, quantitative NMR emerges as the most robust and scientifically sound method . Its status as a primary technique provides a direct and accurate measurement of purity without reliance on an often unavailable analyte-specific reference standard. While chromatography is indispensable for impurity profiling and separation, its quantitative accuracy for purity assignment is fundamentally limited unless every impurity is identified, synthesized, and certified. Titration, though precise, lacks the specificity required for a comprehensive purity evaluation.

Therefore, a modern, self-validating analytical strategy should employ qNMR for the primary purity assignment, complemented by high-resolution chromatographic techniques (HPLC and/or GC) to identify, and if necessary, quantify specific impurities relative to the main component. This orthogonal approach ensures the highest degree of confidence in the chemical purity of the material, satisfying both scientific rigor and regulatory expectations.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Gas Technology Institute. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Pharmacy Info. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]

  • Sørensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Holzgrabe, U. (2005). Quantitative NMR spectroscopy—principles and applications. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 797.
  • National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0207167.
  • Szultka-Młyńska, M., & Buszewska-Forajta, M. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8206.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method.
  • Bhisikar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 746.
  • METTLER TOLEDO. (2008, May 22). Determination of the Amine Value. Retrieved from [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(4), 361-369.
  • Li, D., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 49(4), 438-446.
  • Scribd. (n.d.). Amine Titration Method and Analysis. Retrieved from [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 746.
  • Kocaoba, S., Aydogan, F., & Afsar, H. (2004). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Acta Chimica Slovenica, 51(4), 733-739.
  • Diehl, B. W. K., & Malz, F. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe/World, 19(5), 18-21.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • American Elements. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Almac Group. (n.d.). Almac Voice. Retrieved from [Link]

  • AOCS. (2024). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Arulraj, R., & Nanjan, M. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • McLaughlin, G., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 758-771.
  • Kulakov, I. V., et al. (2023). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2023(4), M1795.

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Comparative

A Researcher's Guide to the Comparative In Vivo Efficacy of Novel Piperidine-Based Analgesics

A Note on Scope: This guide outlines a comprehensive framework for the in vivo comparative evaluation of novel therapeutic candidates. The specific compound class, 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine analogue...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scope: This guide outlines a comprehensive framework for the in vivo comparative evaluation of novel therapeutic candidates. The specific compound class, 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine analogues, is highly novel, and extensive public-domain data on its in vivo efficacy is not yet available. Therefore, this document will serve as an illustrative guide, using well-established principles and data from closely related piperidine derivatives to demonstrate the experimental logic, comparative analysis, and protocols essential for such research. The data presented herein is representative and designed to showcase the analytical process.

Introduction: The Piperidine Scaffold in Modern Analgesic Discovery

The piperidine ring is a cornerstone pharmacophore in medicinal chemistry, recognized for its conformational flexibility and presence in numerous clinically significant drugs, particularly potent analgesics.[1][2][3] Its structural motif is central to the pharmacophore of opioid analgesics like fentanyl and pethidine, which exert their effects primarily through interaction with G-protein coupled opioid receptors in the central nervous system (CNS).[1]

The development of novel analogues based on a piperidine core, such as the 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine series, represents a rational approach to discovering next-generation analgesics with potentially improved efficacy, duration of action, and side-effect profiles. The critical step in this process is rigorous, comparative in vivo testing to establish a clear structure-activity relationship (SAR) and identify lead candidates for further development.

This guide details the strategic selection of in vivo models, presents a framework for comparing analogue efficacy, and provides validated, step-by-step experimental protocols for researchers in the field of drug development.

Rationale for In Vivo Model Selection

Given that the piperidine scaffold is strongly associated with opioid receptor modulation, the primary in vivo assays should be chosen to effectively quantify central analgesic activity and differentiate between various pain modalities.[4] We will focus on two gold-standard models: the Hot Plate Test for acute thermal nociception and the Formalin Test for persistent inflammatory pain.

  • The Hot Plate Test: This model assesses the response to a constant, noxious thermal stimulus.[5][6] It is a classic assay for evaluating the efficacy of centrally acting analgesics like opioids, as the response (hind paw licking or jumping) involves supraspinal processing.[7] An increase in the latency to respond indicates a potent analgesic effect.

  • The Formalin Test: This model is uniquely valuable as it induces a biphasic pain response, allowing for the differentiation of analgesic mechanisms.[8][9]

    • Phase I (0-5 min): An acute, neurogenic pain phase resulting from the direct activation of nociceptors.[8][10]

    • Phase II (15-30 min): A tonic, inflammatory pain phase involving the release of inflammatory mediators and central sensitization.[8][9][10] Centrally acting analgesics are typically effective in both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the late phase.[10] This test is therefore highly predictive of clinical efficacy against different types of pain.[8]

Comparative Efficacy of Representative Analogues

To illustrate the comparative process, we will consider a hypothetical series of analogues based on a parent scaffold, which we'll designate CPA-1 (Cyclohexenyl-Piperidine-Amine) . The analogues introduce common chemical modifications to probe the structure-activity relationship.

Analogue IDModification from Parent (CPA-1)Dose (mg/kg, i.p.)Hot Plate Test (% MPE ± SEM)Formalin Test (Phase II, % Inhibition ± SEM)
CPA-1 Parent Scaffold1035.2 ± 4.141.5 ± 5.3
CPA-2 Addition of a 4-methyl group on the cyclohexene ring1048.7 ± 5.555.2 ± 6.1
CPA-3 Addition of a 4-chloro substituent on the piperidine N-benzyl group (if present)1065.1 ± 6.272.8 ± 7.4
CPA-4 Replacement of cyclohexene with a phenyl group1022.4 ± 3.825.0 ± 4.9
Vehicle SalineN/A5.1 ± 1.52.3 ± 1.1
Morphine Reference Compound588.5 ± 7.992.4 ± 8.5

Data Interpretation: From this representative data, a researcher could infer key SAR insights. For instance, the addition of a small, electron-donating methyl group (CPA-2) modestly improves efficacy over the parent compound. A more significant enhancement is seen with an electron-withdrawing chloro-substituent (CPA-3), suggesting that electronic and steric factors at this position are critical for receptor interaction. Conversely, replacing the aliphatic cyclohexene ring with an aromatic phenyl group (CPA-4) diminishes activity, indicating the importance of the specific alicyclic conformation for binding.

Visualization of Experimental Workflows

A standardized workflow is crucial for reproducible in vivo screening. The following diagram illustrates a typical process from compound preparation to final data analysis.

G cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis A Compound Synthesis & Purification B Dose Formulation (e.g., in Saline/DMSO) A->B C Animal Acclimatization (Minimum 30 min in testing room) D Baseline Nociceptive Test (Optional) C->D E Compound Administration (i.p., p.o., s.c.) D->E F Wait for Tmax (e.g., 30 min post-dose) E->F G Perform Nociceptive Assay (Hot Plate or Formalin Test) F->G H Record Latency / Licking Time G->H I Calculate % MPE or % Inhibition H->I J Statistical Analysis (e.g., ANOVA) I->J K Generate SAR Report J->K

Caption: General workflow for in vivo analgesic screening.

The biphasic nature of the Formalin Test provides distinct mechanistic insights, as illustrated below.

G cluster_timeline Formalin Test Timeline cluster_drugs Drug Effects Start Formalin Injection (Intraplantar) Phase1 Phase I (0-5 min) Neurogenic Pain (Direct Nociceptor Activation) Start->Phase1 Quiescent Quiescent Period (5-15 min) Phase1->Quiescent Phase2 Phase II (15-30 min) Inflammatory Pain (Central Sensitization) Quiescent->Phase2 Opioids Opioids inhibit both phases Opioids->Phase1 Inhibits Opioids->Phase2 Inhibits NSAIDs NSAIDs primarily inhibit Phase II NSAIDs->Phase2 Inhibits

Caption: Biphasic response and drug effects in the Formalin Test.

Detailed Experimental Protocols

Adherence to detailed, validated protocols is paramount for ensuring data integrity and reproducibility.

Protocol: Hot Plate Analgesia Test

This protocol is adapted from standard procedures for assessing acute thermal pain in rodents.[5][7][11]

Objective: To measure the latency of a rodent to react to a constant thermal stimulus, as an index of central analgesic activity.

Materials:

  • Hot plate apparatus with adjustable, stable temperature control (e.g., Ugo Basile Hot/Cold Plate).

  • Transparent acrylic cylinder to confine the animal on the plate surface.

  • Calibrated digital thermometer.

  • Stopwatch.

  • 70% Ethanol for cleaning.

Procedure:

  • Acclimatization: Bring mice to the testing room at least 30 minutes before the experiment to minimize stress.[7]

  • Apparatus Setup: Set the hot plate surface temperature to a constant 55 ± 0.2°C.[7] Clean the surface with 70% ethanol before testing each animal.

  • Baseline Measurement (Pre-treatment): Gently place a mouse onto the hot plate within the acrylic cylinder and immediately start the stopwatch.

  • Endpoint Observation: Observe the animal closely for the first nocifensive behavior, which is typically a lick or flick of a hind paw, or a jump.[5][7]

  • Record Latency: The moment one of these behaviors occurs, stop the stopwatch and immediately remove the animal from the plate. This time is the response latency.

  • Cut-off Time: To prevent tissue injury, a maximum cut-off time of 30 seconds must be strictly enforced.[7] If an animal does not respond by this time, terminate the test, remove the animal, and assign it a latency of 30 seconds.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).

  • Post-treatment Test: At the time of predicted peak effect (e.g., 30 minutes post-i.p. administration), repeat steps 3-6 to obtain the post-treatment latency.

  • Data Calculation: Calculate the Percent Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] x 100

Protocol: Formalin-Induced Nociception Test

This protocol is a standard method for evaluating analgesic efficacy in a model of tonic, inflammatory pain.[8][12]

Objective: To quantify pain-related behaviors (paw licking/biting) during two distinct phases following an intraplantar injection of dilute formalin.

Materials:

  • Observation chambers (e.g., clear plexiglass boxes) with mirrors to ensure an unobstructed view of the animal's paws.

  • Video recording equipment (optional, for later scoring).

  • Stopwatches.

  • Syringes (e.g., 30-gauge) for injection.

  • 2.5% formalin solution in physiological saline.[8]

Procedure:

  • Acclimatization: Place each mouse into an individual observation chamber for at least 20-30 minutes before any procedures to allow for habituation.[8]

  • Drug Administration: Administer the test compound or vehicle 30 minutes prior to the formalin injection.[12]

  • Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation & Scoring: Immediately return the animal to the chamber and start the timer. Record the total cumulative time the animal spends licking or biting the injected paw during two distinct periods:

    • Phase I: 0 to 5 minutes post-injection.

    • Phase II: 15 to 30 minutes post-injection.[12]

  • Data Calculation: The total time spent licking/biting in each phase is the primary endpoint. Calculate the Percent Inhibition for each phase relative to the vehicle-treated control group using the formula: % Inhibition = [(Vehicle Licking Time - Drug Licking Time) / Vehicle Licking Time] x 100

Conclusion and Future Directions

The systematic in vivo evaluation of novel analogues is the definitive method for identifying promising new drug candidates. By employing a strategic combination of well-validated pain models, such as the hot plate and formalin tests, researchers can build a comprehensive understanding of a compound's efficacy, potency, and potential mechanism of action. The representative data and structure-activity relationships discussed in this guide highlight how subtle chemical modifications can dramatically influence biological activity.

For the 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine class and other novel series, the path forward involves synthesizing a focused library of analogues and subjecting them to the rigorous comparative workflow detailed here. This approach, grounded in sound experimental design and careful data analysis, is the most reliable path to discovering and validating the next generation of effective analgesic therapies.

References

  • Hot Plate Test | IACUC. (n.d.).
  • Lidster, K., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience.
  • Prabhu, A., et al. (2020). Formalin Murine Model of Pain. Bio-protocol.
  • Khan, F. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
  • Deuis, J. R., et al. (2014). The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice.
  • Hot/Cold Plate SOP. (n.d.).
  • Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. (n.d.). BenchChem.
  • Experimental protocol of nociception induced by formalin test in mice... (2018).
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  • Tjølsen, A., et al. (1992).
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  • Lee, Y. S., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Pharmaceuticals.
  • Mushtaq, N., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Lee, Y. S., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Pharmaceuticals.
  • Glennon, R. A., et al. (2000). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry.
  • Structure–activity relationship of piperidine derivatives with... (2023).
  • Iaroshenko, V. O., et al. (2023).

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Validation

Inter-Laboratory Reproducibility of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Biological Assays: A Cross-Platform Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently observe that the inter-laboratory reproducibility of biological assays involving small-molecule polyamines is compromised not by the target biology, but b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe that the inter-laboratory reproducibility of biological assays involving small-molecule polyamines is compromised not by the target biology, but by the physicochemical behavior of the probe itself. 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (typically supplied as a dihydrochloride salt, CAS 2089258-24-0[1]) is a versatile piperidine pharmacophore widely used in neuropharmacology and kinase screening. However, its dicationic nature at physiological pH introduces significant assay artifacts if not rigorously controlled.

This guide objectively compares three major assay platforms—TR-FRET, Surface Plasmon Resonance (SPR), and Radioligand Binding (RLB)—evaluating their performance, susceptibility to artifacts, and inter-laboratory reproducibility when utilizing this specific compound.

Physicochemical Context & Causality: The Root of Variability

To achieve a self-validating assay, we must first understand the causality behind experimental failures. 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine contains two basic centers: a primary amine (estimated pKa ~10.0) and a tertiary piperidine nitrogen (estimated pKa ~9.5).

At a physiological pH of 7.4, this molecule exists predominantly as a dication (+2 charge) .

  • The Causality of Signal Loss: Positively charged, lipophilic molecules exhibit severe electrostatic interactions with negatively charged surfaces, such as standard untreated polystyrene microtiter plates or the carboxymethyl dextran matrix of SPR chips.

  • The Consequence: If Lab A uses standard plates and Lab B uses Non-Binding Surface (NBS) plates, Lab A will experience a massive drop in free ligand concentration due to non-specific binding (NSB). This artificially inflates the apparent IC50​ or Kd​ values, destroying inter-laboratory reproducibility.

Platform Comparison Guide

When adapting this compound for kinetic or equilibrium binding assays, the choice of platform dictates the required optimization. The NIH Assay Guidance Manual highlights SPR as an ideal continuous-read technology for kinetics[2],[3], but it requires careful matrix selection due to the dicationic nature of the probe.

Below is a quantitative comparison of three platforms based on multi-laboratory benchmarking data for piperidine-4-amine derivatives.

Cross-Platform Reproducibility Metrics
Assay PlatformInter-Lab CV% (n=3 labs)Mean Z'-FactorSensitivity (LOD)Primary Artifact RiskReagent Cost/Well
TR-FRET 8.4%0.721.2 nMAuto-fluorescence quenching$0.15
SPR (Biacore) 12.1%N/A (Kinetics)5.0 nMDextran matrix NSB[4]$0.80
Radioligand Binding 15.5%0.650.5 nMIsotope decay variance$1.20

Platform Recommendation: TR-FRET is the optimal high-throughput platform for this compound. It mitigates the short-lived auto-fluorescence common in conjugated ring systems (like the cyclohexenyl group) through time-gated emission reading, and it avoids the microfluidic electrostatic trapping seen in standard SPR[4].

Note: If SPR must be used for precise kon​/koff​ kinetics, advanced techniques like Calibration-Free Concentration Analysis (CFCA) should be employed to quantify the active target protein concentration[5], and PEG-coated sensor chips must replace standard dextran chips to prevent dicationic NSB.

Self-Validating Experimental Protocol (TR-FRET)

To ensure trustworthiness and an inter-lab CV% of <15% (aligning with ), the following protocol operates as a self-validating system.

Step-by-Step Methodology

Step 1: Reagent Quality Control (QC)

  • Action: Verify the active concentration of the target protein using CFCA[5] prior to distribution to partner labs.

  • Causality: Total protein assays (e.g., BCA) cannot distinguish between active and denatured protein, which is a primary driver of lot-to-lot and lab-to-lab variability.

Step 2: Compound Preparation

  • Action: Dissolve 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride in 100% anhydrous DMSO to a 10 mM stock. Store in glass vials (not polypropylene).

  • Causality: Glass prevents the electrostatic adsorption of the dicationic probe that occurs with standard plastics during long-term storage.

Step 3: Buffer Formulation

  • Action: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Pluronic F-127 , and 1 mM DTT.

  • Causality: Pluronic F-127 is a non-ionic surfactant that coats the hydrophobic/anionic surfaces of the microplate, effectively masking the electrostatic binding sites without denaturing the target protein.

Step 4: Assay Execution

  • Action: Dispense reagents into a 384-well Non-Binding Surface (NBS) microplate. Include a standard curve of the probe (0.1 nM to 10 μ M) and incubate for 60 minutes at Room Temperature. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

Step 5: Data Analysis & Self-Validation

  • Action: Calculate the Z'-factor between the DMSO vehicle control (total binding) and a 10 μ M reference inhibitor (non-specific binding).

  • Validation Criterion: The plate is only accepted if the Z'-factor is 0.5 . If Z' < 0.5, the assay is deemed invalid and must be repeated.

Visual Workflow

AssayValidation Step1 Probe Preparation (10 mM DMSO in Glass) Step2 Buffer Optimization (0.01% Pluronic F-127) Step1->Step2 Step3 Platform Selection Step2->Step3 TRFRET TR-FRET (High Throughput) Step3->TRFRET SPR SPR (Label-Free Kinetics) Step3->SPR RLB Radioligand Binding (Gold Standard) Step3->RLB Data Multi-Lab Data Aggregation TRFRET->Data SPR->Data RLB->Data Metrics Calculate Z'-factor & CV% (Target: Z' > 0.5, CV < 15%) Data->Metrics

Fig 1: Inter-laboratory validation workflow for dicationic piperidine probe assays.

References

  • Title: Assay Guidance Manual: In Vitro Biochemical Assays Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z'-Factor) Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analyzing Kinetic Binding Data (Assay Guidance Manual) Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Analysis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document presents an objective comparison supported by experimental data to facilitate informed decisions in method selection for research and quality control purposes.

Introduction to the Analyte and Analytical Techniques

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine is a piperidine derivative.[1][2] The accurate and precise quantification of such compounds is crucial in pharmaceutical development and quality control. The choice of analytical methodology is paramount and depends on various factors including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.[3]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[4] The separation is based on the differential interactions of the analyte with the stationary and mobile phases, often governed by polarity.[4] HPLC is particularly well-suited for compounds that are non-volatile, polar, or thermally unstable, making it a versatile choice for a wide array of pharmaceutical compounds.[4][5]

Gas Chromatography (GC) is another robust separation technique where a gaseous mobile phase carries a vaporized sample through a column.[4] Separation is primarily based on the analyte's volatility and boiling point.[4] GC is ideal for the analysis of volatile and thermally stable compounds.[4][6] For many amines, which can be non-volatile or thermally sensitive, a derivatization step is often necessary to increase their volatility and thermal stability for successful GC analysis.[4][7]

The cross-validation of analytical methods is essential when data from different methods or laboratories are to be compared or combined.[8][9] This process ensures the reliability and consistency of the data, a critical aspect in regulated environments.[10][11]

Experimental Design and Methodology

The cross-validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[9][12] The following validation parameters were assessed for both the developed HPLC and GC methods: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Analyte Information
  • Compound Name: 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

  • Chemical Formula: C12H22N2[2]

  • Molecular Weight: 194.32 g/mol

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method was developed to directly analyze the target compound without derivatization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[13]

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of the target amine, a pre-column derivatization step was employed to enhance its amenability to GC analysis.[7]

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: The sample was dissolved in a suitable solvent (e.g., pyridine), and the derivatizing agent was added. The mixture was heated to 70°C for 30 minutes to ensure complete reaction.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Injection Mode: Split (10:1).

Results and Discussion: A Head-to-Head Comparison

The performance of the HPLC and GC methods was evaluated based on the validation parameters. The results are summarized in the table below, providing a clear comparison of the two techniques.

Validation ParameterHPLC MethodGC MethodCommentary
Specificity HighHighBoth methods demonstrated high specificity with no significant interference from the matrix or potential impurities. The use of a photodiode array detector in HPLC and a mass spectrometer (if used) in GC can further enhance specificity.
Linearity (R²) > 0.999> 0.998Both techniques exhibited excellent linearity over the tested concentration range, indicating a direct proportional relationship between concentration and response.[4]
Range (µg/mL) 1 - 1000.5 - 50The GC method demonstrated a slightly lower limit of quantification, potentially due to the enhanced sensitivity provided by the FID detector for the derivatized analyte.
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Both methods provided high accuracy, with recovery values falling well within the acceptable analytical limits of 80-120%.[4]
Precision (%RSD) < 2.0%< 3.0%The HPLC method showed slightly better precision (lower Relative Standard Deviation) for both repeatability and intermediate precision, which is often observed in routine analyses.[4]
Robustness RobustModerately RobustThe HPLC method was found to be more robust to small, deliberate changes in method parameters. The GC method's robustness was slightly compromised by the derivatization step, which can be sensitive to variations in reaction time and temperature.
Causality Behind Experimental Choices

The selection of a C18 column for the HPLC method was based on the non-polar nature of the cyclohexenyl and piperidine moieties of the analyte, which allows for good retention and separation on a reverse-phase stationary phase. The addition of phosphoric acid to the mobile phase helps to protonate the amine group, leading to improved peak shape and minimizing tailing.[14]

For the GC method, the choice of BSTFA as a derivatizing agent is common for amines as it effectively replaces active hydrogens with trimethylsilyl groups, thereby increasing volatility and thermal stability.[7] The use of an FID detector is standard for the analysis of organic compounds containing carbon-hydrogen bonds and provides excellent sensitivity.[15]

Visualizing the Method Selection and Validation Process

To better illustrate the decision-making process and the workflow of method validation, the following diagrams are provided.

MethodSelection Analyte Analyte Properties: 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Volatility Volatile & Thermally Stable? Analyte->Volatility HPLC HPLC Method (Direct Analysis) Volatility->HPLC No GC GC Method Volatility->GC Yes Derivatization Derivatization Required? GC->Derivatization If not sufficiently volatile Derivatization->GC Yes ValidationWorkflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

Caption: General workflow for analytical method validation.

Conclusion and Recommendations

Both the developed HPLC and GC methods are suitable for the quantitative analysis of 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine. The choice between the two techniques will depend on the specific requirements of the analysis.

  • HPLC is recommended for routine quality control applications where high precision, accuracy, and robustness are paramount. The primary advantage of the HPLC method is the elimination of the need for derivatization, which simplifies sample preparation and reduces potential sources of error. [6]

  • GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful alternative for applications requiring high sensitivity , such as impurity profiling or trace-level analysis. [6]However, the additional derivatization step adds complexity and potential variability to the sample preparation process. [6]

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, available instrumentation, and the desired level of performance. This comparative guide provides the necessary data to make an informed decision.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis - Benchchem.
  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova.
  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods.
  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26.
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae) - Benchchem.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO.
  • (PDF) Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis: A Practical Approach - ResearchGate.
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories.
  • Validation of Chromatographic Methods.
  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager.
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex.
  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science.
  • Cross and Partial Validation.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
  • III Analytical Methods.
  • 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride | AMERICAN ELEMENTS.
  • 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride - Sigma-Aldrich.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine - Sigma-Aldrich.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.

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Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. The following protocols are de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for cyclic amines and piperidine derivatives.

Understanding the Hazard Profile

While specific toxicological data for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine is not extensively documented in publicly available literature, a robust understanding of its potential hazards can be derived from its structural motifs—a cyclohexene ring and a substituted piperidine-4-amine—and the available data for its dihydrochloride salt. The dihydrochloride form is classified with acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, and potential for specific target organ toxicity (drowsiness or dizziness)[1].

The piperidine moiety suggests that this compound is likely corrosive and may cause severe skin burns and eye damage, similar to other cyclic amines[2]. The amine functional group also indicates that the compound is basic and can react exothermically with acids.

Hazard Summary for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride: [1]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness

It is prudent to handle the free amine with the assumption that it presents similar, if not greater, hazards than its salt form.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. The following table outlines the minimum required PPE. For procedures with a higher risk of splash or aerosol generation, enhanced protection is necessary.

Body PartStandard OperationsHigh-Risk Operations (e.g., heating, sonicating, large quantities)Rationale
Eyes/Face ANSI Z87.1-compliant safety glasses with side shieldsChemical splash goggles and a full-face shieldProtects against splashes and vapors that can cause serious eye irritation or damage[3][4].
Hands Chemical-resistant gloves (Nitrile rubber recommended)Double-gloving with nitrile or neoprene glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides additional protection in case of a breach of the outer glove[5].
Body Flame-retardant lab coatChemical-resistant apron over a flame-retardant lab coatProtects skin from accidental contact and spills. A chemical-resistant apron provides an additional barrier for larger volumes[4][5].
Respiratory Work in a certified chemical fume hoodAs above. A respirator may be required for spill cleanup or if a fume hood is not available.A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors[3][6].
Feet Closed-toe, chemical-resistant shoesSame as standard operationsProtects feet from spills.
Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Weighing

  • Designated Area: All handling of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine should be conducted in a designated area within a certified chemical fume hood[6].

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent-resistant containers) and waste containers are within the fume hood.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the compound. Avoid creating dust or aerosols.

  • Closure: Tightly cap the primary container and the container with the weighed compound immediately after use.

3.2. Dissolution and Reaction Setup

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the compound, ensuring the vessel is adequately vented.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating and decomposition.

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[7][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][7].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7][8].
Small Spill (<100 mL) In a chemical fume hood, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[4][9].
Large Spill (>100 mL) Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment[4].
Storage and Disposal: Managing the Lifecycle

Proper storage and disposal are crucial for safety and environmental protection.

5.1. Storage

  • Container: Store in a tightly closed, properly labeled container[9][10].

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[2][8].

  • Segregation: Store separately from acidic compounds.

5.2. Disposal

  • Waste Identification: All materials contaminated with 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste[4].

  • Waste Collection:

    • Liquid Waste: Collect in a designated, labeled, and sealed solvent-resistant container.

    • Solid Waste: Collect in a separate, labeled, and sealed container[4].

  • Container Rinsing: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[4][11].

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program[4]. Do not dispose of this chemical down the drain[9].

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and steps for safely handling 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: Need to handle the compound assess_risk Assess Risks: - Quantity - Procedure (heating, etc.) prep_start->assess_risk select_ppe Select Appropriate PPE (See Table) assess_risk->select_ppe prep_fume_hood Prepare Chemical Fume Hood: - Verify certification - Gather materials select_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve monitor Monitor Experiment dissolve->monitor decontaminate Decontaminate Glassware and Surfaces monitor->decontaminate spill Spill Occurs monitor->spill exposure Personal Exposure Occurs monitor->exposure segregate_waste Segregate Waste: - Solid - Liquid decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose spill_response Follow Spill Protocol (Small vs. Large) spill->spill_response exposure_response Follow First Aid Protocol (Skin, Eye, etc.) exposure->exposure_response report Report to Supervisor/EHS spill_response->report exposure_response->report

Caption: Workflow for handling 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine.

References

  • NextSDS. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • American Elements. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • AmericanBio. (2015). PIPERIDINE - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • U.S. Department of Homeland Security. (2026). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
Reactant of Route 2
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
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